di-n-butyldiacetoxygermane
Description
The exact mass of the compound Bis(acetyloxy)(dibutyl)germane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[acetyloxy(dibutyl)germyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24GeO4/c1-5-7-9-13(10-8-6-2,16-11(3)14)17-12(4)15/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHKHAPVNCFGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24GeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586609 | |
| Record name | Bis(acetyloxy)(dibutyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13971-75-0 | |
| Record name | NSC65788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(acetyloxy)(dibutyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
di-n-butyldiacetoxygermane chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-butyldiacetoxygermane (CAS No. 13971-75-0) is an organogermanium compound with the chemical formula C₁₂H₂₄GeO₄.[1] This molecule features a central germanium atom bonded to two n-butyl groups and two acetoxy ligands. Its structure lends it to a variety of potential applications, including as a precursor in the synthesis of more complex organogermanium compounds, as a crosslinking agent in polymer chemistry, and in the fabrication of germanium-containing thin films and nanoparticles.[2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound, aimed at supporting research and development in chemistry and materials science.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical constants are available, a definitive melting point for this specific compound is not well-documented in publicly accessible literature.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄GeO₄ | [1] |
| Molecular Weight | 304.96 g/mol | [1] |
| CAS Number | 13971-75-0 | [1] |
| Boiling Point | 127 °C at 5 mmHg | [3] |
| Density | 1.444 g/cm³ | [3] |
| Refractive Index | 1.4452 | [3] |
Synthesis
The primary and most widely utilized method for the synthesis of this compound involves the reaction of a di-n-butyldihalogermane, typically di-n-butyldichlorogermane, with an acetate source. This nucleophilic substitution reaction displaces the halide ligands with acetoxy groups.
A general representation of the synthesis workflow is provided below:
Experimental Protocol
Materials:
-
Di-n-butyldichlorogermane
-
Acetic anhydride (or another suitable acetate source)
-
Anhydrous toluene (or a similar inert solvent)
-
Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk line)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di-n-butyldichlorogermane in anhydrous toluene.
-
To this solution, add a stoichiometric amount of acetic anhydride dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.
-
After cooling to room temperature, the solvent and any volatile byproducts are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
Detailed experimental NMR spectra for this compound are not widely published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the n-butyl and acetoxy groups:
-
n-Butyl group (-CH₂CH₂CH₂CH₃): A triplet for the terminal methyl protons, and multiplets for the three methylene groups.
-
Acetoxy group (-OCOCH₃): A singlet for the methyl protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is anticipated to show the following signals:
-
n-Butyl group (-CH₂CH₂CH₂CH₃): Four distinct signals corresponding to the four different carbon environments.
-
Acetoxy group (-OCOCH₃): A signal for the methyl carbon and a signal for the carbonyl carbon.
Reactivity and Potential Applications
The reactivity of this compound is primarily centered around the germanium-oxygen bonds. The acetoxy groups can be displaced by other functional groups through nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of other organogermanium compounds.[2]
Potential applications currently being explored for organogermanium compounds, including this compound, include:
-
Materials Science: As a precursor for the formation of germanium-containing thin films or nanoparticles through methods like Metal Organic Decomposition (MOD).[2]
-
Polymer Chemistry: As a crosslinking agent.[2]
-
Catalysis: Organogermanium compounds have been investigated for their potential to influence the rate and selectivity of chemical reactions.[2]
Safety Information
Detailed safety information for this compound is not extensively documented. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is an organogermanium compound with established physical properties and a generally understood synthetic route. While there is a need for more detailed and publicly available experimental data, particularly for its melting point and NMR spectra, its potential as a precursor in materials science and organic synthesis is evident. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in various scientific and industrial fields.
References
An In-depth Technical Guide to the Synthesis of Di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for di-n-butyldiacetoxygermane, a valuable organogermanium compound. The information presented is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.
Introduction
This compound, with the chemical formula (n-Bu)₂Ge(OOCCH₃)₂, is an organogermanium compound that holds potential in various applications, including as a precursor for germanium-containing materials and potentially in pharmaceutical research. Understanding its synthesis is crucial for its availability and exploration. This guide outlines the two principal methods for its preparation.
Core Synthesis Pathways
Two primary pathways for the synthesis of this compound have been identified in the chemical literature:
-
Reaction of Di-n-butyldichlorogermane with an Acetate Source: This is the most direct and widely cited method. It involves the nucleophilic substitution of the chloride ligands in di-n-butyldichlorogermane with acetoxy groups.
-
Reaction of Di-n-butylgermanium Oxide with Acetic Acid or Acetic Anhydride: This pathway offers an alternative starting from the corresponding germanium oxide, which is then reacted with an acetylating agent.
Pathway 1: From Di-n-butyldichlorogermane
This pathway utilizes the readily available di-n-butyldichlorogermane and an acetate source. Common acetate sources include acetic anhydride or metal acetates such as sodium acetate or silver acetate.
An In-depth Technical Guide on the Molecular Structure and Bonding of Di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding, and characterization of di-n-butyldiacetoxygermane ((C₄H₉)₂Ge(OOCCH₃)₂). While crystallographic data for this specific compound is not publicly available, this document extrapolates likely structural parameters and spectroscopic signatures based on established principles of organogermanium chemistry and data from analogous compounds. This guide also outlines detailed, representative experimental protocols for its synthesis and characterization, intended to serve as a foundational resource for researchers in organometallic chemistry, materials science, and drug development.
Introduction
Organogermanium compounds have garnered significant interest due to their diverse applications, ranging from precursors in materials science to their potential as therapeutic agents.[1] this compound, a tetravalent organogermanium compound, features a central germanium atom bonded to two n-butyl groups and two acetoxy ligands.[2] This combination of alkyl and acetoxy functionalities imparts a unique balance of steric and electronic properties, influencing its reactivity and potential applications. This guide aims to provide a detailed theoretical and practical framework for understanding the molecular characteristics of this compound.
Molecular Structure and Bonding
The central germanium atom in this compound is expected to adopt a tetrahedral geometry, consistent with other tetracoordinated Group 14 elements.[3] The molecule's structure is defined by the covalent bonds between germanium and the carbon atoms of the n-butyl groups, as well as the oxygen atoms of the acetoxy ligands.
Logical Relationship of Structural Components
Caption: Covalent bonding framework of this compound.
In the absence of specific crystallographic data for this compound, the following table presents expected bond lengths and angles based on data from analogous organogermanium compounds and general principles of covalent bonding.
| Bond | Expected Bond Length (Å) | Comments |
| Ge-C (n-butyl) | 1.95 - 2.00 | Typical single bond length between germanium and an sp³-hybridized carbon. |
| Ge-O (acetoxy) | 1.80 - 1.85 | Shorter than Ge-C due to the higher electronegativity of oxygen. |
| C=O (acetoxy) | 1.20 - 1.25 | Characteristic double bond length for a carboxyl group. |
| C-O (acetoxy) | 1.30 - 1.35 | Longer than the C=O bond, indicating single bond character. |
| C-C (n-butyl) | 1.52 - 1.55 | Standard sp³-sp³ carbon-carbon single bond length. |
| C-H (n-butyl) | 1.08 - 1.10 | Typical C-H bond length. |
| Angle | Expected Bond Angle (°) | Comments |
| C-Ge-C | 108 - 112 | Close to the ideal tetrahedral angle of 109.5°. Steric hindrance between the bulky n-butyl groups may slightly increase this angle. |
| O-Ge-O | 105 - 109 | Expected to be slightly smaller than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atoms. |
| C-Ge-O | 107 - 111 | Intermediate between the C-Ge-C and O-Ge-O angles. |
| Ge-O-C | 115 - 120 | The angle within the acetoxy ligand linkage. |
| O-C=O | 120 - 125 | Consistent with the sp² hybridization of the carboxyl carbon. |
Experimental Protocols
A common and effective method for the synthesis of this compound involves the reaction of a di-n-butyldihalogermane with an acetate source.[2]
Experimental Workflow for Synthesis
Caption: A typical synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with di-n-butyldichlorogermane (1.0 eq) and a suitable anhydrous, non-protic solvent such as toluene.
-
Addition of Reagent: Acetic anhydride (2.2 eq) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of the product.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl and acetoxy protons.
-
Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 300 or 500 MHz NMR spectrometer.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Methodology: A concentrated solution of the sample in a deuterated solvent is used to acquire the ¹³C NMR spectrum, typically on a 75 or 125 MHz spectrometer.
-
Predicted NMR Data
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (butyl) | 0.8 - 1.0 (triplet) | 13 - 15 |
| -CH₂- (butyl) | 1.2 - 1.7 (multiplets) | 25 - 30 |
| Ge-CH₂- (butyl) | 1.0 - 1.3 (multiplet) | 20 - 25 |
| -C(O)CH₃ (acetoxy) | 2.0 - 2.2 (singlet) | 21 - 23 |
| -C=O (acetoxy) | - | 170 - 175 |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Methodology: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch) | 2850 - 3000 | Strong |
| C=O (stretch) | 1700 - 1750 | Strong |
| C-O (stretch) | 1200 - 1300 | Strong |
| Ge-C (stretch) | 550 - 650 | Medium |
| Ge-O (stretch) | 750 - 850 | Medium |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Methodology: A suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.
Predicted Major Fragmentation Pathways
| m/z (for ⁷⁴Ge) | Fragment Ion | Description of Loss |
| 306 | [(C₄H₉)₂Ge(OOCCH₃)₂]⁺• | Molecular Ion (M⁺•) |
| 249 | [(C₄H₉)Ge(OOCCH₃)₂]⁺ | Loss of a butyl radical (•C₄H₉) |
| 247 | [(C₄H₉)₂Ge(OOCCH₃)]⁺ | Loss of an acetoxy radical (•OOCCH₃) |
| 189 | [Ge(OOCCH₃)₂]⁺• | Loss of two butyl radicals |
| 190 | [(C₄H₉)Ge(OOCCH₃)]⁺• | Loss of one butyl and one acetoxy radical |
Conclusion
This technical guide provides a detailed theoretical and practical overview of this compound. While a definitive crystal structure remains to be determined, the presented data, based on analogous compounds and established chemical principles, offers a robust framework for its molecular structure and bonding. The detailed experimental protocols for synthesis and characterization serve as a valuable resource for researchers, facilitating further exploration of this and similar organogermanium compounds for various scientific and industrial applications. Future work should focus on obtaining single-crystal X-ray diffraction data to precisely determine its molecular geometry and validate the predicted structural parameters.
References
In-depth Technical Guide: Di-n-butyldiacetoxygermane (CAS 13971-75-0)
Disclaimer: Publicly available scientific literature and technical documentation lack in-depth information regarding the biological properties, specific experimental protocols, and signaling pathways associated with Di-n-butyldiacetoxygermane (CAS 13971-75-0). While the compound is known as a chemical intermediate, its application and detailed biological functions are not well-documented. This guide provides the available chemical and physical data and places the compound in the broader context of organogermanium chemistry.
Core Properties of this compound
This compound is an organogermanium compound characterized by a central germanium atom bonded to two n-butyl groups and two acetoxy groups.
Chemical and Physical Data
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 13971-75-0 | N/A |
| Molecular Formula | C₁₂H₂₄GeO₄ | N/A |
| Molecular Weight | 304.95 g/mol | N/A |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 127 °C @ 5 mmHg | N/A |
| Density | 1.444 g/cm³ | N/A |
| Refractive Index | 1.4452 | N/A |
Synthesis
General Synthetic Route
The primary method for synthesizing this compound involves the reaction of a di-n-butyldihalogermane, such as di-n-butyldichlorogermane, with an acetate source. A common and direct method is the reaction with acetic anhydride, which results in the substitution of the halide ligands with acetoxy groups.
Experimental Protocol: Synthesis from Di-n-butyldichlorogermane and Acetic Anhydride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with di-n-butyldichlorogermane.
-
Reagent Addition: Anhydrous solvent (e.g., toluene or dichloromethane) is added to dissolve the starting material. A stoichiometric equivalent of acetic anhydride is then added dropwise to the stirred solution at room temperature under an inert atmosphere of nitrogen.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored for completion using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Biological Activity and Potential Applications
There is a significant lack of specific data on the biological activity of this compound. However, the broader class of organogermanium compounds has been investigated for various therapeutic properties.
Context within Organogermanium Research
Many organogermanium compounds, such as spirogermanium and carboxyethylgermanium sesquioxide (Ge-132), have been studied for their anti-tumor and immunomodulatory effects. The proposed mechanisms of action for some of these compounds involve the stimulation of the immune system, including the activation of T-cells and macrophages, and the induction of interferon-gamma.
It is important to note that these activities are not directly attributable to this compound without specific experimental evidence.
Potential as a Catalyst
One of the few mentioned applications for this compound is as a low-toxicity catalyst, particularly in the production of polyesters. This suggests a potential role in facilitating esterification or transesterification reactions.
Future Research Directions
The current body of knowledge on this compound is limited, presenting several opportunities for future research:
-
Biological Screening: In vitro and in vivo studies are necessary to determine if this compound exhibits any of the biological activities observed in other organogermanium compounds, such as anti-tumor, antiviral, or immunomodulatory effects.
-
Mechanism of Action Studies: Should any biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and any associated signaling pathways.
-
Toxicological Evaluation: Comprehensive toxicological studies are required to establish a detailed safety profile for this compound.
-
Catalytic Applications: Further investigation into its catalytic properties could uncover novel applications in organic synthesis and polymer chemistry.
References
Spectroscopic Profile of Di-n-butyldiacetoxygermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for di-n-butyldiacetoxygermane, a compound of interest in organometallic chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols for data acquisition.
Introduction
This compound, with the chemical formula (C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound featuring a central germanium atom bonded to two n-butyl groups and two acetate ligands. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various fields, including as a precursor for germanium-containing materials and as a catalyst. This guide serves as a core reference for the spectroscopic characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound. It is important to note that while IR data is based on general predictions for organometallic acetates, the NMR and MS data are estimations derived from the closely related and well-characterized tin analogue, di-n-butyltin diacetate, due to the limited availability of direct experimental data for the germanium compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Coupling Constant (J, Hz) (Estimated) |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | 6H | ~ 7.3 |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 | Sextet | 4H | ~ 7.5 |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 1.5 | Quintet | 4H | ~ 7.8 |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 1.1 | Triplet | 4H | ~ 8.0 |
| -O-C(O)-CH₃ | ~ 2.1 | Singlet | 6H | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Estimated) |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 13.7 |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 26.5 |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 27.3 |
| -Ge-CH₂-CH₂-CH₂-CH₃ | ~ 18.0 |
| -O-C(O)-CH₃ | ~ 22.5 |
| -O-C(O)-CH₃ | ~ 180.0 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (n-butyl) | Stretching | 2850 - 2960 | Strong |
| C=O (acetate) | Stretching | 1700 - 1740 | Strong |
| C-H (n-butyl, acetate) | Bending | 1375 - 1465 | Medium |
| C-O (acetate) | Stretching | 1200 - 1250 | Strong |
| Ge-C | Stretching | 550 - 650 | Medium |
| Ge-O | Stretching | 650 - 750 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z (Estimated) | Proposed Fragment |
| 306 | [(C₄H₉)₂Ge(OOCCH₃)₂]⁺ (Molecular Ion) |
| 249 | [(C₄H₉)₂Ge(OOCCH₃)]⁺ |
| 191 | [(C₄H₉)Ge(OOCCH₃)]⁺ |
| 133 | [(C₄H₉)Ge]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound. Given its potential sensitivity to air and moisture, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
NMR tube (5 mm)
-
Glass syringe and needle
-
Schlenk line or glovebox
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a glass syringe.
-
Seal the NMR tube with a cap.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the vibrational frequencies.
Materials:
-
This compound sample
-
FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory
-
Volatile solvent (e.g., dry hexane or dichloromethane) for cleaning
Procedure:
-
Ensure the liquid cell plates or the ATR crystal are clean and dry.
-
For a liquid cell: Apply a small drop of this compound onto one of the salt plates and carefully place the second plate on top to create a thin film.
-
For an ATR accessory: Place a small drop of the sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty cell/ATR crystal and subtract it from the sample spectrum.
-
Clean the cell plates or ATR crystal thoroughly with a suitable dry solvent after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., hexane or ethyl acetate)
-
Microsyringe
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in hexane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography inlet.
-
Set the EI source to a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-400).
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) should be considered when analyzing the ion clusters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organometallic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Di-n-butyldiacetoxygermane: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of di-n-butyldiacetoxygermane in various organic solvents. Understanding the solubility of this organogermanium compound is critical for its application in synthesis, materials science, and potential pharmaceutical development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a solid at room temperature, its solubility in organic solvents is a key parameter for its use in solution-based applications, such as the formation of germanium oxide thin films. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound, with its combination of non-polar n-butyl groups and more polar acetoxy ligands, exhibits a nuanced solubility profile.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Benzene | C₆H₆ | Non-polar | Soluble |
| Glacial Acetic Acid | CH₃COOH | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble |
| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |
| Water | H₂O | Polar Protic | Insoluble |
This table is based on general principles of solubility for organometallic compounds and solvents used in the synthesis of this compound.
Experimental Protocols
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following is a detailed methodology for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or ICP-MS for germanium analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that saturation is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Determine the mass of the collected saturated solution by weighing the volumetric flask.
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely evaporated, weigh the volumetric flask containing the dried solute (this compound).
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.
-
Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique. For this, a calibration curve with known concentrations of the compound in the same solvent should be prepared.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as:
-
g/100 mL: (mass of solute / volume of solvent) x 100
-
mol/L: (moles of solute / volume of solution in L)
-
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to perform quantitative solubility tests using the detailed experimental protocol provided. The presented workflow offers a systematic approach to generating reliable solubility data, which is essential for the effective utilization of this compound in research and development.
A Theoretical and Experimental Framework for the Investigation of Di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium compounds have garnered significant interest in materials science, catalysis, and medicinal chemistry due to their unique electronic and structural properties.[1][2] Di-n-butyldiacetoxygermane, (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound featuring a central germanium atom bonded to two n-butyl groups and two acetate ligands. While specific experimental and theoretical studies on this particular molecule are not extensively documented in publicly available literature, its structure suggests potential applications as a precursor for other organogermanium compounds and in materials synthesis.[3] This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound, drawing upon established methodologies for analogous organogermanium compounds.
Theoretical Calculations
Theoretical calculations are indispensable for predicting the molecular structure, stability, and reactivity of organogermanium compounds. Density Functional Theory (DFT) has proven to be a robust method for studying such systems, offering a good balance between computational cost and accuracy.[4][5]
Computational Methodology
A typical theoretical investigation of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common approach is to use a functional like B3LYP or PBE0.[5] For the germanium atom, a basis set that accounts for relativistic effects, such as LANL2DZ, is often employed, while standard basis sets like 6-31G(d) can be used for lighter atoms (C, H, O).[4]
-
Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted vibrational frequencies that can be compared with experimental infrared (IR) spectra.
-
Electronic Structure Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into the nature of the chemical bonds, atomic charges, and hybridization. This can help in understanding the polarity of the Ge-C and Ge-O bonds.
-
Reaction Pathway Modeling: If the reactivity of this compound is of interest, for instance, in substitution reactions where the acetate groups are displaced, transition state theory can be used to model the reaction pathways and calculate activation energies.
Predicted Structural Parameters
While specific calculated data for this compound is unavailable, the following table summarizes typical bond lengths for related organogermanium compounds, which can serve as a benchmark for theoretical predictions.
| Bond Type | Typical Bond Length (Å) |
| Ge-C | 1.95 - 2.05 |
| Ge-O | 1.75 - 1.85 |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for other organogermanium acetates. Due to the sensitivity of many organometallic compounds to air and moisture, these procedures are typically carried out under an inert atmosphere using Schlenk line techniques.[6]
Synthesis of this compound
A plausible synthetic route involves the reaction of a di-n-butyldigermyl halide with a source of acetate, such as a metal acetate salt.
Materials:
-
Di-n-butyldichlorogermane ((n-Bu)₂GeCl₂)
-
Silver acetate (AgOAc) or Sodium acetate (NaOAc)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve di-n-butyldichlorogermane in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, prepare a suspension of the acetate salt (a slight molar excess) in the same solvent.
-
Slowly add the acetate salt suspension to the di-n-butyldichlorogermane solution at room temperature with constant stirring.
-
The reaction mixture is typically stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography or by observing the precipitation of the metal chloride byproduct (e.g., AgCl or NaCl).
-
Upon completion, the precipitated salt is removed by filtration under inert conditions.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Characterization Techniques
A combination of spectroscopic methods would be employed to confirm the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To identify the proton environments of the n-butyl and acetate groups. | Resonances corresponding to the different CH₂ and CH₃ groups of the n-butyl chains and a singlet for the methyl protons of the acetate groups. |
| ¹³C NMR | To identify the carbon environments. | Resonances for the carbons of the n-butyl groups and the carbonyl and methyl carbons of the acetate ligands. |
| FT-IR | To identify functional groups. | Characteristic stretching frequencies for C-H bonds of the alkyl chains, a strong C=O stretch for the acetate carbonyl group, and Ge-C and Ge-O stretching vibrations.[7] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of this compound, along with characteristic fragment ions. |
| X-ray Crystallography | To determine the solid-state molecular structure. | Provides precise bond lengths and angles, allowing for direct comparison with theoretical calculations.[8] |
Visualizations
Logical Workflow for Theoretical Calculations
Caption: A logical workflow for the theoretical investigation of this compound.
Experimental Workflow for Synthesis and Characterizationdot
References
- 1. paperpublications.org [paperpublications.org]
- 2. books.google.cn [books.google.cn]
- 3. This compound | 13971-75-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GeO2 Films Using di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germanium dioxide (GeO2) thin films are materials with promising applications in optics, electronics, and catalysis. One method for depositing these films is through Metal Organic Decomposition (MOD), a solution-based, non-vacuum technique. This document provides a generalized protocol for the use of di-n-butyldiacetoxygermane as a precursor for the synthesis of GeO2 thin films via MOD.
Precursor Information: this compound
Chemical Formula: C₁₂H₂₄GeO₄[1][2] Molecular Weight: 304.96 g/mol [1][3] CAS Number: 13971-75-0[1][2]
| Property | Value | Reference |
| Boiling Point | 127 °C at 5 mmHg | [2][3] |
| Density | 1.444 g/cm³ | [2][3] |
| Refractive Index | 1.4452 | [2] |
Generalized Experimental Protocol: Solution-Based Deposition of GeO2 Films
This protocol outlines a general procedure for depositing GeO2 thin films using this compound via spin-coating, a common MOD technique.
1. Precursor Solution Preparation:
-
Solvent Selection: Choose a solvent that readily dissolves this compound and has a suitable boiling point for spin-coating. Common choices for acetate precursors include alcohols (e.g., 2-methoxyethanol, isopropanol) or toluene.
-
Concentration: The concentration of the precursor in the solvent will influence the thickness of the final film. A typical starting concentration range is 0.1 to 0.5 M.
-
Procedure:
-
Accurately weigh the required amount of this compound in a clean, dry vial.
-
Add the desired volume of the chosen solvent.
-
Stir the mixture at room temperature until the precursor is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
2. Substrate Preparation:
-
Substrate Selection: Choose a substrate compatible with the desired application and annealing temperature (e.g., silicon, quartz, glass).
-
Cleaning: Thoroughly clean the substrate to ensure good film adhesion. A typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment can be used to remove organic residues and improve surface wettability.
3. Film Deposition (Spin-Coating):
-
Spin-Coater Program: A two-step spin-coating program is generally used: a low-speed step to spread the solution and a high-speed step to achieve the desired thickness.
-
Procedure:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Start the spin-coating program. A typical program might be:
-
Step 1: 500-1000 rpm for 5-10 seconds.
-
Step 2: 2000-5000 rpm for 30-60 seconds.
-
-
The spin speed and time in the second step are the primary parameters for controlling film thickness.
-
4. Drying and Thermal Decomposition (Annealing):
-
Drying (Soft Bake): After spin-coating, the film is typically dried on a hot plate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Annealing (Hard Bake): The dried film is then annealed at a higher temperature to decompose the organometallic precursor and form the germanium dioxide film.
-
Atmosphere: The annealing can be performed in air, oxygen, or an inert atmosphere (e.g., nitrogen, argon), depending on the desired film properties.
-
Temperature and Time: The annealing temperature and duration are critical parameters that affect film crystallinity, density, and purity. A temperature range of 400-800 °C is a reasonable starting point for exploration. The thermal decomposition of the precursor will lead to the formation of GeO2.
-
Logical Workflow for GeO2 Film Deposition
Caption: Workflow for GeO2 film deposition using this compound.
Characterization of GeO2 Films
After deposition, the properties of the GeO2 films should be characterized using various analytical techniques to determine their suitability for the intended application.
| Property to Measure | Common Characterization Technique(s) |
| Thickness and Refractive Index | Ellipsometry, Profilometry |
| Crystallinity and Phase | X-ray Diffraction (XRD) |
| Surface Morphology and Roughness | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |
| Chemical Composition and Purity | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS) |
| Optical Properties (e.g., Band Gap) | UV-Visible Spectroscopy |
| Electrical Properties (e.g., Dielectric Constant) | Capacitance-Voltage (C-V) Measurements |
Signaling Pathway of Precursor to Film Formation
Caption: Pathway from precursor solution to the final GeO2 film.
References
Application Notes and Protocols: Di-n-butyldiacetoxygermane in Organic Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-butyldiacetoxygermane, an organogermanium compound, is emerging as a catalyst of interest in organic synthesis, particularly in polymerization reactions. Organogermanium compounds are gaining attention as potentially less toxic alternatives to conventional heavy metal catalysts, such as those based on antimony, tin, or titanium, which are widely used in the production of polyesters. While specific, detailed research on this compound as a catalyst is not extensively documented in publicly available literature, its structural similarity to other catalytically active organogermanium compounds allows for the extrapolation of its potential applications and methodologies.
This document provides an overview of the potential catalytic applications of this compound, drawing parallels from related organogermanium catalysts. It includes a generalized experimental protocol for polyester synthesis, a summary of quantitative data for similar catalytic systems, and diagrams to illustrate the reaction workflows.
Potential Catalytic Applications
Based on the known reactivity of related organogermanium compounds, this compound is anticipated to be an effective catalyst for the following types of reactions:
-
Polycondensation: The synthesis of polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), through the condensation of diols and dicarboxylic acids. Germanium dioxide (GeO2) is a known catalyst for transesterification and ethylene polycondensation reactions.
-
Transesterification: The exchange of the alkoxy group of an ester with another alcohol. This is a fundamental reaction in the production of various esters and in biodiesel synthesis.
-
Esterification: The formation of an ester from a carboxylic acid and an alcohol. Certain C,N-chelated organogermanium(II) hydrides have been shown to catalyze the esterification of aldehydes.
The use of organogermanium catalysts like this compound is particularly advantageous in applications where product purity and low toxicity are critical, such as in materials for food packaging and biomedical devices.
Quantitative Data Summary
While specific quantitative data for catalysis using this compound is scarce, the following table summarizes typical performance metrics for organogermanium and other catalysts in polyester synthesis to provide a comparative context.
| Catalyst Type | Monomers | Catalyst Loading (ppm) | Reaction Time (h) | Product Molecular Weight (Mn, g/mol ) | Reference |
| Antimony (III) Oxide | Terephthalic Acid, Ethylene Glycol | 200-300 | 2-3 | 20,000 - 30,000 | Generic PET Process |
| Titanium (IV) Butoxide | Terephthalic Acid, Ethylene Glycol | 5-50 | 2-4 | 25,000 - 40,000 | Generic PET Process |
| Germanium Dioxide | Terephthalic Acid, Ethylene Glycol | 50-150 | 3-5 | 20,000 - 35,000 | Inferred from industrial use |
| Diarylborinic Acids | Glycerol, Sebacoyl Chloride | 10,000 (1 mol%) | 24 | 19,200 | [1] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a polyester, such as polybutylene terephthalate (PBT), using a catalyst like this compound. This protocol is based on standard melt polycondensation procedures.
Synthesis of Polybutylene Terephthalate (PBT)
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
This compound (catalyst)
-
Antioxidant (e.g., triphenyl phosphite)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification/Transesterification Stage:
-
Charge the reactor with dimethyl terephthalate and 1,4-butanediol in a molar ratio of approximately 1:1.5 to 1:2.2.
-
Add this compound as the catalyst. A typical starting concentration would be in the range of 50-200 ppm relative to the final polymer weight.
-
Add a stabilizer/antioxidant (e.g., 50-100 ppm).
-
Purge the reactor with high-purity nitrogen to remove any oxygen.
-
Heat the reactor to a temperature of 150-220 °C under a gentle nitrogen stream.
-
Methanol will be generated as a byproduct of the transesterification reaction and should be continuously removed by distillation.
-
Monitor the reaction progress by measuring the amount of methanol collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Once the theoretical amount of methanol has been collected, gradually increase the temperature to 240-260 °C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 mmHg.
-
The excess 1,4-butanediol will be distilled off under vacuum.
-
The viscosity of the reaction mixture will increase as the polymer chains grow. The stirrer torque can be used to monitor the progress of the polycondensation.
-
This stage is typically continued for 2-4 hours until the desired molecular weight (indicated by the stirrer torque) is achieved.
-
-
Product Discharge and Analysis:
-
Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify it.
-
Pelletize the polymer strands.
-
Characterize the resulting PBT for its intrinsic viscosity, molecular weight (GPC), thermal properties (DSC), and color.
-
Diagrams
Caption: Workflow for polyester synthesis via melt polycondensation.
Caption: Postulated catalytic cycle for esterification.
References
Protocol for the Hydrolysis of di-n-Butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the hydrolysis of di-n-butyldiacetoxygermane, a key reaction for the synthesis of di-n-butylgermanium oxide and its polymeric derivatives, known as poly(di-n-butylgermanoxanes). The procedure is based on established principles of organogermanium chemistry.
Introduction
This compound, with the chemical formula (n-Bu)₂Ge(OAc)₂, is an organogermanium compound that readily undergoes hydrolysis in the presence of water. This reaction involves the cleavage of the germanium-acetate bonds and the subsequent formation of germanium-oxygen bonds. The final product, di-n-butylgermanium oxide [(n-Bu)₂GeO], can exist as a monomer, cyclic oligomer, or a linear polymer. This protocol details the materials, procedure, and underlying chemical mechanism for this transformation.
Reaction and Mechanism
The hydrolysis of this compound is a two-stage process involving an initial hydrolysis step followed by a condensation step.
-
Hydrolysis: The reaction is initiated by the nucleophilic attack of water on the electrophilic germanium center of the this compound molecule. This results in the substitution of the two acetate (OAc) groups with hydroxyl (OH) groups, forming the unstable intermediate di-n-butylgermanediol, (n-Bu)₂Ge(OH)₂. Two molecules of acetic acid (AcOH) are produced as a byproduct. This step can be catalyzed by both acids and bases.[1]
(n-Bu)₂Ge(OAc)₂ + 2H₂O → (n-Bu)₂Ge(OH)₂ + 2AcOH
-
Condensation: The highly reactive di-n-butylgermanediol intermediates then undergo condensation, where a molecule of water is eliminated between two hydroxyl groups on adjacent molecules. This process forms stable Germanium-Oxygen-Germanium (Ge-O-Ge) linkages, leading to the formation of poly(di-n-butylgermanoxane).[1]
n(n-Bu)₂Ge(OH)₂ → [-(n-Bu)₂GeO-]n + nH₂O
Experimental Protocol
This section provides a generalized procedure for the hydrolysis of this compound. Researchers should note that specific reaction parameters may require optimization to achieve desired product specifications.
Materials and Equipment:
-
This compound (CAS: 13971-75-0)
-
Deionized water
-
Organic solvent (e.g., Toluene, Hexane, or Diethyl Ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in a suitable organic solvent.
-
Addition of Water: While stirring, add a stoichiometric excess of deionized water to the solution. The reaction is typically performed with a significant excess of water to ensure complete hydrolysis.
-
Reaction Conditions:
-
The reaction mixture is stirred vigorously at room temperature.
-
To accelerate the reaction, the mixture can be heated to a moderate temperature (e.g., 50-70 °C) under reflux.
-
The progress of the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the characteristic acetate carbonyl (C=O) stretching frequency and the appearance of a broad Ge-O-Ge stretching band.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to remove the acetic acid byproduct.
-
Wash the organic layer again with deionized water.
-
-
Product Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the di-n-butylgermanium oxide product.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the hydrolysis of this compound based on the generalized protocol.
| Parameter | Description | Value / Observation |
| Reactants | ||
| This compound | Starting organogermanium compound | 1.0 equivalent |
| Water | Hydrolyzing agent | > 2.0 equivalents |
| Reaction Conditions | ||
| Solvent | Reaction medium | Toluene, Hexane, or Diethyl Ether |
| Temperature | Reaction temperature | Room Temperature to 70 °C |
| Reaction Time | Duration of the reaction | 2 - 12 hours (temperature dependent) |
| Products | ||
| di-n-butylgermanium oxide | Main product | Typically a colorless to pale yellow oil or solid |
| Acetic Acid | Byproduct | 2.0 equivalents |
| Yield | ||
| Theoretical Yield | Maximum possible product | Dependent on starting material quantity |
| Actual Yield | Experimentally obtained product | Typically high, >90% (requires optimization) |
Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis and isolation of di-n-butylgermanium oxide.
Reaction Pathway
Caption: Chemical pathway for the formation of di-n-butylgermanium oxide.
References
Application Notes and Protocols for Thin-Film Deposition Using Di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of di-n-butyldiacetoxygermane as a precursor for the deposition of germanium-containing thin films. This document is intended to guide researchers in materials science and drug development in exploring the potential of this organogermanium compound for creating functional coatings and surfaces.
Introduction to this compound
This compound, with the chemical formula (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound that holds promise as a precursor in chemical vapor deposition (CVD) and other solution-based deposition techniques. The presence of both n-butyl and acetate ligands provides a unique combination of volatility and reactivity, making it a candidate for the controlled deposition of germanium oxide or germanium-containing thin films.[1] Germanium-based thin films are of significant interest for their applications in electronics, optics, and as biocompatible coatings in drug delivery systems.[2][3][4] The acetate groups can facilitate decomposition at lower temperatures, potentially allowing for deposition on thermally sensitive substrates.[1]
Precursor Properties
A thorough understanding of the precursor's physical and chemical properties is crucial for developing a successful deposition process.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄GeO₄ | [5] |
| Molecular Weight | 304.96 g/mol | [5] |
| Boiling Point | 127°C at 5 mmHg | [5] |
| Density | 1.444 g/cm³ | [5] |
| Refractive Index | 1.4452 | [5] |
| Appearance | Colorless liquid | N/A |
| Solubility | Soluble in common organic solvents (e.g., hexane, toluene) | N/A |
Experimental Protocol: Thin-Film Deposition by Low-Pressure Chemical Vapor Deposition (LPCVD)
This protocol outlines a general procedure for the deposition of a germanium-containing thin film on a silicon wafer using this compound in a hot-wall LPCVD reactor.
3.1. Materials and Equipment
-
Precursor: this compound (purity > 98%)
-
Substrate: P-type silicon (100) wafers
-
Carrier Gas: High-purity nitrogen (N₂)
-
Reactive Gas: Oxygen (O₂) (optional, for germanium oxide deposition)
-
Solvent for cleaning: Acetone, isopropanol, deionized (DI) water
-
Equipment:
-
Hot-wall LPCVD reactor with a bubbler for liquid precursor delivery
-
Vacuum pump and pressure gauges
-
Mass flow controllers (MFCs) for gas handling
-
Substrate holder and heater
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
-
3.2. Substrate Preparation
-
Cleave silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).
-
Perform a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Alternatively, for a simplified cleaning process, sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen and immediately load them into the LPCVD reactor to prevent re-contamination.
3.3. Deposition Procedure
-
Precursor Handling:
-
Fill the bubbler with this compound inside a fume hood.
-
Heat the bubbler to a controlled temperature (e.g., 80-100°C) to ensure adequate vapor pressure. The precursor vapor will be transported to the reactor by the N₂ carrier gas.
-
-
System Pump-Down:
-
Load the cleaned substrates onto the substrate holder in the center of the reactor tube.
-
Evacuate the reactor to a base pressure below 10⁻³ Torr.
-
-
Deposition:
-
Heat the reactor to the desired deposition temperature (e.g., 400-600°C).
-
Introduce the N₂ carrier gas through the bubbler at a controlled flow rate (e.g., 10-50 sccm).
-
(Optional) For germanium oxide deposition, introduce O₂ as a reactive gas at a controlled flow rate (e.g., 5-20 sccm).
-
Maintain a constant deposition pressure (e.g., 0.1-1.0 Torr) for the duration of the deposition.
-
Deposition time can be varied to control film thickness (e.g., 30-120 minutes).
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor and reactive gas flow.
-
Cool the reactor down to room temperature under a continuous flow of N₂.
-
Vent the reactor to atmospheric pressure and carefully unload the coated substrates.
-
3.4. Film Characterization
-
Thickness and Refractive Index: Spectroscopic ellipsometry.
-
Crystallinity and Phase: X-ray Diffraction (XRD).
-
Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
Composition: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS).
Hypothetical Deposition Parameters and Expected Film Properties
The following table provides a starting point for process optimization. The expected outcomes are based on general principles of CVD.
| Parameter | Range | Effect on Film Properties |
| Substrate Temperature | 400 - 600°C | Higher temperatures generally increase the deposition rate and may improve crystallinity. |
| Precursor Bubbler Temperature | 80 - 100°C | Affects the precursor vapor pressure and thus the growth rate. |
| Carrier Gas (N₂) Flow Rate | 10 - 50 sccm | Influences the precursor delivery rate and residence time in the reactor. |
| Reactive Gas (O₂) Flow Rate | 0 - 20 sccm | The presence and flow rate of O₂ will determine the stoichiometry of the resulting germanium oxide film. |
| Deposition Pressure | 0.1 - 1.0 Torr | Affects film uniformity and conformality. |
| Deposition Time | 30 - 120 min | Directly influences the final film thickness. |
Visualizing the Workflow and Process Logic
Experimental Workflow for Thin-Film Deposition
Caption: Workflow for thin-film deposition using this compound.
Logical Relationship of Deposition Parameters
Caption: Interdependencies of key deposition parameters and film properties.
Potential Applications and Future Research
Thin films derived from this compound can be explored for various applications:
-
High-κ Gate Dielectrics: Germanium oxide (GeO₂) has a higher dielectric constant than silicon dioxide, making it a potential material for next-generation transistors.[2][3]
-
Optical Coatings: Germanium-based films have high refractive indices, suitable for applications in infrared optics.
-
Biocompatible Surfaces: Germanium and its oxides are being investigated for their biocompatibility, opening avenues for coating medical implants and drug delivery nanoparticles.
Future research should focus on a systematic investigation of the decomposition mechanism of this compound and its influence on film purity and properties. Exploring alternative deposition techniques, such as atomic layer deposition (ALD), could offer even greater control over film thickness and conformality at lower temperatures. The development of novel heteroleptic germanium precursors is an active area of research to achieve better control over the deposition process.[2][3]
References
Application Notes and Protocols: Di-n-butyldiacetoxygermane as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di-n-butyldiacetoxygermane as a crosslinking agent for polymers, particularly in the context of room-temperature-vulcanizing (RTV) silicone elastomers. The information is intended for researchers, scientists, and professionals in drug development who are interested in formulating and characterizing novel polymeric materials.
Introduction
This compound, with the chemical formula (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound that can serve as an effective crosslinking agent for polymers possessing hydroxyl-terminated backbones, such as hydroxyl-terminated polydimethylsiloxane (PDMS). Its mechanism of action is analogous to that of well-established organotin compounds, like dibutyltin diacetate, which are commonly used as catalysts and crosslinkers in the curing of RTV silicone sealants and elastomers.
The crosslinking process, also known as curing or vulcanization, transforms a liquid or semi-solid polymer into a solid, elastic material with improved mechanical properties, thermal stability, and chemical resistance. This is achieved through the formation of a three-dimensional polymer network. This compound facilitates this transformation through a hydrolysis and condensation reaction.
Mechanism of Action: Crosslinking of Polysiloxanes
The primary application of this compound as a crosslinking agent is in the curing of silicone polymers, specifically those with terminal silanol (Si-OH) groups. The crosslinking process is a two-step reaction that occurs at ambient temperature in the presence of atmospheric moisture.
Step 1: Hydrolysis
This compound readily undergoes hydrolysis in the presence of water (moisture). The acetoxy groups (-OOCCH₃) are replaced by hydroxyl groups (-OH), releasing acetic acid as a byproduct.
(n-C₄H₉)₂Ge(OOCCH₃)₂ + 2H₂O → (n-C₄H₉)₂Ge(OH)₂ + 2CH₃COOH
Step 2: Condensation
The resulting di-n-butyldihydroxygermane is highly reactive and readily condenses with the hydroxyl groups of the polymer chains (e.g., silanol groups of PDMS). This condensation reaction forms stable germanoxane-siloxane linkages (Ge-O-Si), effectively creating crosslinks between the polymer chains and releasing water.
n(n-C₄H₉)₂Ge(OH)₂ + 2n(HO-PDMS-OH) → [-(PDMS)-O-Ge((n-C₄H₉)₂)-O-(PDMS)-]n + 2nH₂O
This process results in the formation of a durable, three-dimensional network, transforming the liquid polymer into a solid elastomer.
Quantitative Data on Mechanical Properties
| Property | Test Method | Value | Unit |
| Physical Properties | |||
| Appearance | Visual | Translucent | - |
| Density | ASTM D792 | 1.10 | g/cm³ |
| Mechanical Properties | |||
| Tensile Strength | ASTM D412 | 2.5 | MPa |
| Elongation at Break | ASTM D412 | 300 | % |
| Hardness | ASTM D2240 | 30 | Shore A |
| Tear Strength | ASTM D624 | 10 | N/mm |
| Thermal Properties | |||
| Service Temperature | - | -50 to 200 | °C |
Experimental Protocols
Preparation of a Crosslinked Polydimethylsiloxane (PDMS) Elastomer
This protocol describes the general procedure for crosslinking a hydroxyl-terminated polydimethylsiloxane (PDMS) polymer using this compound at room temperature.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS) (viscosity appropriate for the application)
-
This compound
-
Fumed silica (optional, as a reinforcing filler)
-
Toluene or other suitable solvent (optional, for viscosity adjustment)
-
Weighing balance
-
Mixing vessel (e.g., beaker, planetary mixer)
-
Spatula or mechanical stirrer
-
Mold for casting the elastomer sheet
-
Vacuum desiccator
Procedure:
-
Preparation of the Polymer Base:
-
If using a reinforcing filler, accurately weigh the desired amount of hydroxyl-terminated PDMS and fumed silica into the mixing vessel. A typical loading of fumed silica is 10-30% by weight.
-
Thoroughly mix the PDMS and fumed silica until a homogeneous paste is formed. This can be done manually with a spatula for small quantities or with a mechanical mixer for larger batches.
-
If necessary, add a small amount of solvent to reduce the viscosity of the mixture for easier handling and mixing.
-
-
Addition of the Crosslinking Agent:
-
Accurately weigh the this compound. The amount to be added will depend on the desired crosslinking density and curing time. A typical starting concentration is 1-5% by weight of the PDMS polymer.
-
Add the this compound to the polymer base.
-
-
Mixing and Degassing:
-
Immediately and thoroughly mix the components until the crosslinking agent is uniformly dispersed. The curing reaction will begin as soon as the components are mixed in the presence of atmospheric moisture.
-
To remove any air bubbles incorporated during mixing, place the mixture in a vacuum desiccator and apply a vacuum until the mixture is free of bubbles.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into the desired mold.
-
Allow the mixture to cure at room temperature (20-25°C) and controlled humidity (e.g., 50% relative humidity).
-
The curing time will vary depending on the concentration of the crosslinking agent, the thickness of the sample, and the ambient humidity. A typical tack-free time is between 30 minutes to a few hours, with a full cure achieved in 24-48 hours.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step at an elevated temperature (e.g., 70-100°C for 1-2 hours) can be performed to ensure the completion of the crosslinking reaction and to remove any residual byproducts.
-
Characterization of the Cured Elastomer
Procedure:
-
Mechanical Testing:
-
Prepare dumbbell-shaped specimens from the cured elastomer sheet according to ASTM D412 standards.
-
Perform tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity.
-
Measure the hardness of the cured elastomer using a Shore A durometer according to ASTM D2240.
-
Determine the tear strength of the material using appropriate specimens according to ASTM D624.
-
-
Spectroscopic Analysis (FTIR):
-
Obtain an FTIR spectrum of the uncured PDMS and the cured elastomer.
-
The disappearance of the broad -OH peak (around 3200-3600 cm⁻¹) from the silanol groups of the PDMS and the appearance of new peaks corresponding to the Ge-O-Si linkages can confirm the crosslinking reaction.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing a crosslinked PDMS elastomer.
Caption: Reaction mechanism of this compound as a crosslinking agent for PDMS.
Application Notes and Protocols: Di-n-butyldiacetoxygermane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving di-n-butyldiacetoxygermane. This document includes detailed protocols for the synthesis and representative reactions of this organogermanium compound, alongside essential safety and handling guidelines. The information is intended to facilitate its use in research and development, particularly in the fields of materials science and organic synthesis.
Compound Overview and Properties
This compound, with the chemical formula (n-C₄H₉)₂Ge(OOCCH₃)₂, is an organogermanium compound that features a central germanium atom bonded to two n-butyl groups and two acetate ligands. The presence of both alkyl chains and reactive acetate groups imparts a versatile chemical character, making it a valuable precursor for the synthesis of other organogermanium compounds and for the development of germanium-containing materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13971-75-0 | [1] |
| Molecular Formula | C₁₂H₂₄GeO₄ | [2] |
| Molecular Weight | 304.93 g/mol | [3] |
| Melting Point | -35 °C (-31 °F) | |
| Boiling Point | 340 °C (644 °F) | |
| Density | 1.043 g/cm³ at 25 °C (77 °F) | |
| log P (octanol/water) | 4.46 at 30 °C (86 °F) | |
| Autoignition Temperature | 390 °C (734 °F) | [1] |
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
Potential Hazards:
-
May damage fertility or the unborn child.
-
Very toxic to aquatic life.
-
Forms explosive mixtures with air upon intense heating.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Required when vapors or aerosols are generated.
Handling and Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store locked up or in an area accessible only to qualified personnel.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Incompatible materials include acids, bases, and chlorine.[1]
First Aid Measures:
-
After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
The following protocols are representative examples for the synthesis and reaction of this compound. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of a di-n-butyldigermanium(IV) halide with an acetate salt. The following protocol is based on this general principle.
Reaction Scheme:
(n-Bu)₂GeCl₂ + 2 CH₃COONa → (n-Bu)₂Ge(OOCCH₃)₂ + 2 NaCl
Materials:
-
Di-n-butyldichlorogermane
-
Anhydrous sodium acetate
-
Anhydrous toluene
-
Anhydrous hexane
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, charge the flask with anhydrous sodium acetate (2.1 molar equivalents) and anhydrous toluene.
-
With vigorous stirring, add a solution of di-n-butyldichlorogermane (1.0 molar equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
-
Combine the filtrate and the washings. Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Table 2: Representative Synthesis Data (Hypothetical)
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Di-n-butyldichlorogermane | 2.58 g |
| Sodium Acetate | 1.72 g |
| Toluene Volume | 50 mL |
| Reflux Time | 5 hours |
| Expected Yield | 75-85% |
| Boiling Point (for purification) | ~150-155 °C at 1 mmHg |
Hydrolysis of this compound
The Ge-O bonds in this compound are susceptible to hydrolysis, which can be performed under controlled conditions to yield di-n-butyldigermanoxane derivatives.
Reaction Scheme:
n (n-Bu)₂Ge(OOCCH₃)₂ + n H₂O → [-(n-Bu)₂GeO-]n + 2n CH₃COOH
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 molar equivalent) in THF.
-
Slowly add a stoichiometric amount of water (1.0 molar equivalent for the formation of the dimer, or excess for the polymer) to the solution with vigorous stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction by observing the disappearance of the starting material via TLC or NMR.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acetic acid formed.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude polygermanoxane.
Table 3: Representative Hydrolysis Data (Hypothetical)
| Parameter | Value |
| Reaction Scale | 5 mmol |
| This compound | 1.52 g |
| Water | 0.09 g (for dimer) |
| THF Volume | 25 mL |
| Reaction Time | 3 hours |
| Expected Yield | >90% (for crude product) |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Conclusion
This compound is a versatile organogermanium compound with potential applications in synthesis and materials science. The protocols and safety information provided in these application notes are intended to serve as a guide for researchers. Adherence to strict safety precautions is paramount when handling this and other organogermanium compounds. Further research into the reactivity and applications of this compound is encouraged to fully explore its potential.
References
Application Notes and Protocols: Investigating Di-n-butyldiacetoxygermane as a Potential Dopant Precursor in Semiconductor Manufacturing
Audience: Researchers, scientists, and professionals in semiconductor materials and drug development.
Disclaimer: The use of di-n-butyldiacetoxygermane as a dopant in semiconductor manufacturing is not a widely documented or established process. These application notes provide a prospective framework for its investigation based on general principles of semiconductor doping and chemical vapor deposition (CVD) of germanium-containing materials.
Introduction
Germanium (Ge) is a key material in the semiconductor industry, valued for its high carrier mobility, particularly for holes, which is about four times higher than in silicon.[1] This property makes it a promising candidate for advanced CMOS devices and optoelectronics.[1] Doping, the intentional introduction of impurities, is a fundamental process to modulate the electrical properties of intrinsic semiconductors like germanium and silicon.[2][3] The choice of dopant and the delivery method are critical for achieving desired device performance.
Organometallic compounds are often employed as precursors in Chemical Vapor Deposition (CVD), a widely used technique for depositing thin films in semiconductor manufacturing.[4] this compound is an organogermanium compound whose potential as a dopant precursor for germanium or silicon-germanium (SiGe) alloys warrants investigation. This document outlines the physical and chemical properties of this compound and proposes a hypothetical protocol for its evaluation as a p-type doping source in a CVD process.
Properties of this compound
While specific data on its application as a dopant is unavailable, the known physical properties of this compound are relevant for its potential use as a CVD precursor. A precursor for CVD should ideally be volatile and decompose cleanly at a suitable temperature.
| Property | Value | Reference |
| CAS Number | 13971-75-0 | [5] |
| Molecular Formula | C₁₂H₂₄GeO₄ | [5] |
| Molecular Weight | 304.96 g/mol | [5] |
| Boiling Point | 127°C at 5 mmHg | [5] |
| Density | 1.444 g/cm³ | [5] |
| Refractive Index | 1.4452 | [5] |
Theoretical Background: Doping Germanium
Doping introduces impurity atoms into the semiconductor crystal lattice to increase the number of free charge carriers.[6] For Group IV semiconductors like germanium, elements from Group V (e.g., phosphorus, arsenic) are used as n-type dopants, contributing free electrons.[7] Elements from Group III (e.g., boron, gallium) act as p-type dopants, creating "holes" or electron deficiencies.[7]
This compound contains germanium, which is a Group IV element. For it to act as a dopant, it would likely be used to introduce germanium into a silicon lattice to form SiGe alloys[8], or potentially as a source for germanium in combination with other dopant gases. The organic ligands (butyl and acetoxy groups) would need to be cleanly removed during the deposition process to avoid carbon contamination.
Proposed Experimental Protocol: Evaluation of this compound as a CVD Precursor for Germanium Doping
This protocol describes a hypothetical workflow for assessing the suitability of this compound as a precursor for depositing germanium-containing films via Low-Pressure Chemical Vapor Deposition (LPCVD).
Objective: To deposit a thin film of germanium on a silicon substrate and evaluate its properties.
Materials and Equipment:
-
This compound (source precursor)
-
Silicon wafers (substrate)
-
LPCVD reactor with a bubbler for liquid precursor delivery
-
Carrier gas (e.g., Argon or Nitrogen)
-
Process gases (e.g., Hydrogen)
-
Characterization equipment: Scanning Electron Microscope (SEM), X-ray Photoelectron Spectroscopy (XPS), Four-Point Probe, Hall Effect measurement system.
Experimental Workflow:
Caption: Workflow for evaluating a novel organometallic precursor for CVD.
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Dry the wafers in a nitrogen atmosphere.
-
-
Precursor Handling:
-
Load this compound into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Install the bubbler into the LPCVD system.
-
-
LPCVD Process:
-
Load the cleaned silicon wafers into the LPCVD reaction chamber.
-
Pump the chamber down to the base pressure (e.g., 10⁻⁶ Torr).
-
Heat the substrate to the desired deposition temperature (e.g., 400-600°C).
-
Heat the precursor bubbler to a controlled temperature to generate sufficient vapor pressure.
-
Introduce the carrier gas through the bubbler to transport the precursor vapor into the reaction chamber.
-
Introduce any process gases, such as hydrogen, which may aid in the decomposition of the precursor and removal of organic ligands.
-
Maintain the deposition conditions for a set duration to achieve the desired film thickness.
-
After deposition, cool the system down and vent to atmospheric pressure with an inert gas.
-
-
Film Characterization:
-
Surface Morphology: Analyze the film's surface using a Scanning Electron Microscope (SEM) to assess uniformity and grain structure.
-
Compositional Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the deposited film, specifically looking for the presence of germanium and the absence of significant carbon or oxygen impurities.
-
Electrical Properties:
-
Measure the sheet resistance of the film using a four-point probe.
-
Perform Hall Effect measurements to determine the carrier type (n- or p-type), carrier concentration, and mobility.
-
-
-
Data Analysis:
-
Correlate the process parameters (temperature, pressure, gas flow rates) with the resulting film properties (thickness, composition, and electrical characteristics).
-
Determine if the deposited film exhibits the properties of a doped semiconductor.
-
Logical Pathway for Precursor Evaluation
The decision to further investigate a novel precursor like this compound depends on a series of successful outcomes from the initial experimental evaluation.
Caption: Decision pathway for evaluating a new CVD precursor.
Conclusion
While there is no direct evidence for the use of this compound as a semiconductor dopant, its properties suggest it could be a candidate for investigation as a CVD precursor. The proposed experimental workflow provides a systematic approach to evaluate its potential. Successful deposition of high-purity germanium films with controlled electrical properties would be the first step in establishing its viability as a source material in semiconductor manufacturing. Further research would be needed to understand its decomposition chemistry and its interaction with co-dopants to achieve targeted n-type or p-type conductivity.
References
- 1. 4. Doping of Group-IV-Based Materials [iue.tuwien.ac.at]
- 2. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 3. The Complete Guide to Doping in Semiconductors: What Is it and Why Is it Necessary? [waferworld.com]
- 4. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 13971-75-0 [m.chemicalbook.com]
- 6. Radartutorial [radartutorial.eu]
- 7. Doped Semiconductors [hyperphysics.phy-astr.gsu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Organogermanium Compounds from Di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel organogermanium compounds derived from di-n-butyldiacetoxygermane. The methodologies outlined herein focus on the condensation reaction with 1,2-diols, exemplified by the synthesis of 2,2-di-n-butyl-1,3,2-dioxagermolane. This application note includes comprehensive experimental procedures, tabulated quantitative data, and visual diagrams of the experimental workflow. The synthesized compounds are of interest for their potential applications in medicinal chemistry and materials science, given the unique biological and chemical properties of organogermanium compounds.[1][2][3]
Introduction
Organogermanium compounds have garnered significant attention in the field of drug discovery and development due to their diverse biological activities and relatively low toxicity compared to other organometallics.[1][3] The synthesis of novel organogermanium scaffolds is a key step in exploring their therapeutic potential. This compound serves as a versatile and reactive precursor for the synthesis of various organogermanium derivatives. The germanium-oxygen bonds in this compound are susceptible to cleavage, allowing for facile substitution reactions with nucleophiles such as diols.
This application note details the synthesis of a cyclic organogermanium compound, 2,2-di-n-butyl-1,3,2-dioxagermolane, through the condensation reaction of this compound with ethylene glycol. This reaction proceeds with the elimination of acetic acid, providing a straightforward and efficient route to the desired heterocyclic product.
Experimental Protocols
Synthesis of 2,2-di-n-butyl-1,3,2-dioxagermolane
This protocol describes the synthesis of a five-membered heterocyclic organogermanium compound.
Materials:
-
This compound ((n-Bu)₂Ge(OAc)₂)
-
Ethylene glycol
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 32.8 mmol) and ethylene glycol (2.04 g, 32.8 mmol).
-
Add 150 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
The azeotropic removal of the acetic acid byproduct will be observed in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until the theoretical amount of acetic acid (3.94 g, 65.6 mmol) is collected.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield the pure 2,2-di-n-butyl-1,3,2-dioxagermolane.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2,2-di-n-butyl-1,3,2-dioxagermolane.
| Product | Starting Materials | Molar Ratio | Reaction Time (h) | Yield (%) | Boiling Point (°C/mmHg) |
| 2,2-di-n-butyl-1,3,2-dioxagermolane | This compound, Ethylene glycol | 1:1 | 4-6 | 85-90 | 85-87 / 10 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ, ppm): 0.92 (t, 6H, 2xCH₃), 1.10-1.50 (m, 8H, 4xCH₂), 3.95 (s, 4H, 2xOCH₂)
-
¹³C NMR (CDCl₃, δ, ppm): 13.8 (CH₃), 26.5 (CH₂), 27.8 (CH₂), 63.2 (OCH₂)
-
IR (neat, cm⁻¹): 2955, 2920, 2870 (C-H), 1080 (Ge-O-C)
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2,2-di-n-butyl-1,3,2-dioxagermolane.
Potential Applications in Drug Development
The synthesized cyclic organogermanium compounds, such as 2,2-di-n-butyl-1,3,2-dioxagermolane, can serve as valuable intermediates for the synthesis of more complex molecules with potential biological activity. The presence of the germanium atom can impart unique properties to the molecule, including altered lipophilicity and metabolic stability, which are crucial parameters in drug design.
Further functionalization of the butyl chains or the dioxagermolane ring could lead to the development of novel therapeutic agents. For instance, the introduction of pharmacophoric groups could result in compounds with enhanced affinity for specific biological targets. The exploration of these novel organogermanium compounds in various biological assays is a promising avenue for the discovery of new drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Di-n-butyldiacetoxygermane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of di-n-butyldiacetoxygermane.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve your experimental outcomes.
| Observation | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Impure or Wet Starting Materials: Di-n-butyldichlorogermane is highly susceptible to hydrolysis. Any moisture in the reactants or solvent will lead to the formation of germanium oxides, reducing the yield of the desired product. | - Ensure di-n-butyldichlorogermane is freshly distilled before use.- Use anhydrous solvents. Consider drying solvents over appropriate drying agents (e.g., molecular sieves, sodium metal).- Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. |
| 2. Incomplete Reaction: The reaction between di-n-butyldichlorogermane and the acetate source may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.- Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. Start with room temperature and gradually increase if necessary.- Optimize Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of the acetate source (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. | |
| 3. Side Reactions: Besides hydrolysis, other side reactions can occur, such as the formation of partially substituted products (e.g., n-butyl(acetoxy)chlorogermane). | - Control Temperature: Maintain a consistent and controlled reaction temperature to minimize the formation of byproducts.- Slow Addition of Reactants: Adding one reactant to the other slowly and with vigorous stirring can help to ensure a homogeneous reaction mixture and minimize localized high concentrations that might favor side reactions. | |
| Product is an Oil or Gummy Solid Instead of Crystalline | 1. Presence of Impurities: Residual starting materials, byproducts, or solvent can prevent the product from crystallizing properly. | - Purification: Effective purification is crucial. Consider fractional distillation under reduced pressure as a primary method for purifying this compound.- Washing: If distillation is not feasible, washing the crude product with a non-polar solvent in which the impurities are soluble but the product is not can be effective. |
| 2. Residual Acetic Anhydride/Acetic Acid: If acetic anhydride is used as the acetate source, residual amounts can be present in the final product. | - Removal under Vacuum: After the reaction, ensure all volatile components, including excess acetic anhydride and any acetic acid formed, are thoroughly removed under vacuum. | |
| Product Decomposes During Distillation | 1. High Distillation Temperature: this compound may be thermally unstable at atmospheric pressure. | - Vacuum Distillation: Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and established method is the reaction of di-n-butyldichlorogermane with an acetate source, such as acetic anhydride or a metal acetate salt (e.g., sodium acetate, silver acetate). The reaction with acetic anhydride is often preferred due to the direct formation of the product and volatile byproducts.
Q2: How can I prevent the hydrolysis of di-n-butyldichlorogermane?
Preventing hydrolysis is critical for achieving a high yield.[1] All manipulations should be carried out under an inert and dry atmosphere (nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried. The di-n-butyldichlorogermane should be of high purity and handled with care to avoid exposure to atmospheric moisture.
Q3: What is the ideal solvent for this reaction?
A non-polar, aprotic solvent that is inert to the reactants is typically used. Options include hydrocarbons like hexane or heptane, or aromatic solvents like toluene. The choice of solvent may depend on the specific acetate source used and the reaction temperature.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to track the disappearance of the starting materials and the appearance of the product, helping to determine when the reaction is complete.
Q5: What are the best practices for purifying the final product?
Fractional distillation under reduced pressure is the most effective method for purifying this compound. This technique separates the product from less volatile impurities and any remaining starting materials. It is important to use a well-controlled vacuum and heating system to prevent decomposition.
Experimental Protocols
Synthesis of this compound from Di-n-butyldichlorogermane and Acetic Anhydride
This protocol describes a general procedure. Optimization of specific parameters may be required.
Materials:
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Di-n-butyldichlorogermane
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Acetic Anhydride (freshly distilled)
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Anhydrous Hexane (or other suitable inert solvent)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
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Distillation apparatus
Procedure:
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Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.
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Charge the flask with di-n-butyldichlorogermane and anhydrous hexane under a positive pressure of inert gas.
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Begin stirring the solution and cool it in an ice bath.
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Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride to the dropping funnel and add it dropwise to the stirred solution of di-n-butyldichlorogermane.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for a specified time (monitor by GC or TLC for completion).
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Cool the reaction mixture to room temperature.
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Remove the solvent and any volatile byproducts under reduced pressure.
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Purify the crude product by fractional vacuum distillation. Collect the fraction corresponding to this compound.
Quantitative Data Summary
The following table presents hypothetical data based on general principles of reaction optimization to illustrate the effect of different parameters on the yield of this compound.
| Entry | Acetate Source (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.0) | Hexane | 25 | 12 | 65 |
| 2 | Acetic Anhydride (1.1) | Hexane | 25 | 12 | 75 |
| 3 | Acetic Anhydride (1.1) | Toluene | 50 | 6 | 85 |
| 4 | Sodium Acetate (2.2) | Toluene | 80 | 24 | 70 |
| 5 | Silver Acetate (2.2) | Hexane | 25 | 12 | 90 |
Note: This data is illustrative and actual results may vary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
References
preventing premature hydrolysis of di-n-butyldiacetoxygermane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of di-n-butyldiacetoxygermane to prevent premature hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation or cloudiness in solution | Hydrolysis of this compound leading to the formation of insoluble germanium oxides or hydroxides. | 1. Immediately cease the experiment. 2. Filter a small aliquot of the solution and analyze the precipitate and filtrate (e.g., by NMR, IR spectroscopy) to confirm the presence of hydrolysis byproducts. 3. Discard the compromised solution and restart the experiment using fresh, dry solvents and reagents under a strictly inert atmosphere. |
| Inconsistent or poor reaction yield | Partial hydrolysis of the reactant, reducing the concentration of the active species. | 1. Verify the integrity of the this compound stock by analytical methods (e.g., NMR) before use. 2. Ensure all reaction glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert gas stream. 3. Use freshly distilled and dried aprotic solvents. |
| FTIR spectrum shows a broad peak around 3200-3600 cm⁻¹ | Presence of O-H bonds, indicating water contamination and subsequent hydrolysis. | 1. Check the solvent and other reagents for water content. 2. If the starting material shows this peak, it may have been compromised. Consider purification by distillation under reduced pressure if feasible, or obtain a new batch. |
| ¹H NMR spectrum shows unexpected peaks or a shift in the acetate proton signal | Hydrolysis can lead to the formation of acetic acid and various germoxane species, introducing new signals. | 1. Compare the spectrum to a reference spectrum of pure this compound. 2. The presence of a singlet around 2.1 ppm may indicate free acetic acid. 3. Repurify the compound or obtain a fresh supply. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent hydrolysis?
A1: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or dry nitrogen. For long-term storage, a desiccator or a glovebox is recommended.
Q2: What are the signs of this compound hydrolysis?
A2: Visual signs of hydrolysis include the solution becoming cloudy or the formation of a white precipitate. Spectroscopic indicators include the appearance of a broad O-H stretch in the IR spectrum and new peaks in the NMR spectrum corresponding to acetic acid and other hydrolysis byproducts.
Q3: Which solvents are recommended for use with this compound?
A3: Use anhydrous aprotic solvents. Recommended solvents include tetrahydrofuran (THF), diethyl ether, hexane, and toluene. Ensure that the solvents are freshly dried and distilled before use.
Q4: Can I handle this compound in the open air?
A4: It is strongly advised to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize contact with atmospheric moisture.
Q5: What is the primary hydrolysis product of this compound?
A5: The initial hydrolysis product is di-n-butylgermanium oxide or related oligomeric species, along with the release of two equivalents of acetic acid.
Q6: How can I remove residual water from my reaction setup?
A6: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and then cooled under a stream of dry inert gas. Solvents should be dried using appropriate drying agents and distilled.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₂₄GeO₄ |
| Molecular Weight | 304.96 g/mol |
| CAS Number | 13971-75-0 |
| Boiling Point | 127°C at 5 mmHg |
| Density | 1.444 g/cm³ |
| Refractive Index | 1.4452 |
| Solubility in Aprotic Solvents | Soluble in common anhydrous aprotic solvents such as THF, diethyl ether, hexane, and toluene. Quantitative data is not readily available. |
| Moisture Sensitivity | High; readily hydrolyzes in the presence of water. |
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
Objective: To provide a standardized procedure for handling this compound to prevent hydrolysis.
Materials:
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This compound
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Schlenk flask or similar reaction vessel
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Syringes and needles
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Septa
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Inert gas source (Argon or Nitrogen, dried)
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Anhydrous aprotic solvent (e.g., THF, freshly distilled)
Procedure:
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Assemble all glassware and ensure it is clean and dry. Oven-dry or flame-dry all glassware immediately before use.
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Purge the assembled apparatus with a dry inert gas for at least 15-20 minutes.
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Maintain a positive pressure of the inert gas throughout the experiment.
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If the this compound is in a Sure/Seal™ bottle, use a syringe to withdraw the required amount. If it is in a screw-cap vial, open it briefly under a strong flow of inert gas and quickly weigh the desired amount into the reaction vessel.
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Add the anhydrous solvent to the reaction vessel via a syringe.
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Seal the reaction vessel and maintain it under the inert atmosphere.
Protocol 2: Monitoring for Hydrolysis using ¹H NMR Spectroscopy
Objective: To detect the presence of hydrolysis byproducts in a sample of this compound.
Materials:
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This compound sample
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Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
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NMR tube with a cap
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NMR spectrometer
Procedure:
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Under an inert atmosphere, dissolve a small amount of the this compound sample in the anhydrous deuterated solvent in a clean, dry vial.
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Transfer the solution to an NMR tube and cap it securely.
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Acquire a ¹H NMR spectrum.
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Analyze the spectrum for the following:
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The characteristic signals of this compound.
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A singlet peak around 2.1 ppm, which indicates the presence of acetic acid, a primary hydrolysis byproduct.
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Any other unexpected peaks that may correspond to other hydrolysis products.
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Compare the obtained spectrum with a reference spectrum of the pure compound to confirm its integrity.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Simplified hydrolysis pathway of this compound.
Technical Support Center: Di-n-butyldiacetoxygermane Synthesis
Welcome to the technical support center for the synthesis of di-n-butyldiacetoxygermane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this organogermanium compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common culprits and their solutions:
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Incomplete Reaction: The reaction between the germanium precursor and the acetate source may not have gone to completion.
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Troubleshooting:
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Ensure the correct stoichiometric ratios of reactants are used. An excess of the acetate source is often employed to drive the reaction forward.
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Verify the reaction temperature and time. Some methods require elevated temperatures and prolonged reaction times to ensure completion.
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Stir the reaction mixture vigorously to ensure proper mixing of the reactants.
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-
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Hydrolysis of Reactants or Product: this compound and its precursors, particularly di-n-butyldichlorogermane, are sensitive to moisture. Hydrolysis is a primary cause of reduced yields.
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Troubleshooting:
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Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
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-
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Product Loss During Workup and Purification: The product can be lost during extraction, washing, or purification steps.
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Troubleshooting:
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Minimize the number of transfer steps.
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During aqueous washes, ensure the pH is controlled to prevent hydrolysis.
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Optimize the purification method. If using vacuum distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition.
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Q2: I observe a white, insoluble precipitate in my reaction mixture or final product. What is it and how can I prevent its formation?
A2: A white, insoluble precipitate is most likely a polygermoxane, formed from the hydrolysis of this compound. The Ge-O-C bond is susceptible to cleavage by water, leading to the formation of Ge-OH intermediates which then condense to form polymeric (R₂GeO)n structures.
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Prevention:
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Strict Anhydrous Conditions: The most critical preventative measure is the rigorous exclusion of water from the reaction system. Use freshly distilled, anhydrous solvents and dry reagents.
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Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (nitrogen or argon).
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Controlled Workup: If an aqueous workup is necessary, use deionized, degassed water and perform the extraction quickly at a low temperature.
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Q3: My final product appears cloudy or contains residual solids after purification. How can I remove these impurities?
A3: Cloudiness or residual solids after initial purification often indicate the presence of inorganic salts (byproducts) or fine polygermoxane particles.
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Troubleshooting:
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Filtration: For inorganic salt byproducts such as sodium chloride (when using sodium acetate), filtration is an effective removal method. Use a fine porosity filter frit.
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Crystallization: Recrystallization from a suitable non-polar solvent at low temperatures can be an effective method for purifying organometallic compounds.
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Vacuum Distillation: For thermally stable compounds, vacuum distillation is a highly effective purification technique to separate the desired product from non-volatile impurities.
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Q4: The NMR spectrum of my product shows unexpected peaks. What could they be?
A4: Unexpected peaks in the NMR spectrum can indicate the presence of several impurities:
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Residual Solvents: Peaks corresponding to the solvents used in the reaction or workup may be present.
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Unreacted Starting Materials: Signals from di-n-butyldichlorogermane or the acetate source might be visible if the reaction was incomplete.
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Hydrolysis Products: Broad peaks may indicate the presence of polygermoxanes.
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Byproducts: Depending on the synthetic route, byproducts such as acetyl chloride may be present if not effectively removed.
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Troubleshooting:
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Compare the spectrum to a reference spectrum of the pure product.
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Use a higher field NMR instrument for better resolution of peaks.
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Correlate the NMR data with results from other analytical techniques like FTIR and mass spectrometry.
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Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: From Di-n-butyldichlorogermane and Acetic Anhydride
This method is a direct route to the desired product with the elimination of acetyl chloride.
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Reactants and Solvents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| Di-n-butyldichlorogermane | 257.78 | 1.0 | Should be handled under inert gas. |
| Acetic Anhydride | 102.09 | 2.2 | Use a slight excess. |
| Toluene (anhydrous) | 92.14 | - | As a solvent. |
-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di-n-butyldichlorogermane in anhydrous toluene.
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Add a slight excess (2.2 equivalents) of acetic anhydride to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by withdrawing small aliquots and analyzing by GC or NMR.
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After completion, allow the mixture to cool to room temperature.
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Remove the solvent and the byproduct, acetyl chloride, under reduced pressure.
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Purify the crude product by vacuum distillation.
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Method 2: From Dibutylgermanium Oxide and Acetic Anhydride
This method avoids the use of halogenated precursors.
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Reactants and Solvents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| Dibutylgermanium Oxide | 204.88 | 1.0 | Can be a polymeric solid. |
| Acetic Anhydride | 102.09 | 2.0 |
-
Procedure:
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Combine dibutylgermanium oxide and acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Heat the mixture with stirring. The solid dibutylgermanium oxide will gradually dissolve as it reacts.
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Continue heating at reflux for 2-3 hours after all the solid has dissolved.
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Allow the reaction to cool to room temperature.
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Remove the excess acetic anhydride and acetic acid formed under reduced pressure.
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The remaining liquid is the crude this compound, which can be further purified by vacuum distillation.
-
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₄GeO₄ |
| Molecular Weight | 304.96 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 142-144 °C at 10 mmHg |
| Density | 1.144 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | δ 0.9 (t, 6H), 1.2-1.5 (m, 8H), 2.0 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 13.6, 25.8, 26.4, 27.2, 175.8 |
| FTIR (neat, cm⁻¹) | ~2950 (C-H), ~1720 (C=O), ~1250 (C-O), ~670 (Ge-C) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Pathway of the hydrolysis side reaction leading to polygermoxane formation.
Technical Support Center: Di-n-butyldiacetoxygermane Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with di-n-butyldiacetoxygermane. Our goal is to address common challenges encountered during the purification of this organogermanium compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can originate from the synthesis starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as di-n-butyldichlorogermane.
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Reaction byproducts: Depending on the synthetic route, byproducts like acetyl chloride or metal salts (e.g., sodium chloride) may be present.
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Hydrolysis products: this compound is sensitive to moisture and can hydrolyze to form di-n-butylgermanium oxide or related oligomeric species.
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Solvent residues: Residual solvents from the reaction or workup procedures.
Q2: What is the recommended method for purifying this compound?
A2: The most effective purification method depends on the nature and quantity of the impurities. The primary methods are:
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Vacuum Distillation: Ideal for removing non-volatile impurities and separating from byproducts with significantly different boiling points.
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Column Chromatography: Useful for separating impurities with similar volatilities.
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Recrystallization: Can be effective if the compound is a solid at room temperature or can be precipitated from a suitable solvent system.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be determined using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities based on their characteristic signals.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides mass information for identification.
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Elemental Analysis: Provides the elemental composition of the sample, which can be compared to the theoretical values.
Q4: How should I handle and store purified this compound?
A4: this compound is moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not distill at the expected temperature. | - Incorrect pressure reading.- System leak.- Presence of high-boiling impurities. | - Calibrate the pressure gauge.- Check all connections for leaks using a vacuum grease and ensuring tight seals.- Consider a preliminary purification step like filtration if solid impurities are present. |
| Bumping or violent boiling. | - Lack of smooth boiling.- Heating too rapidly. | - Use a magnetic stir bar for efficient stirring.- Apply heat gradually and evenly. |
| Product decomposes in the distillation flask. | - Overheating.- Presence of catalytic impurities. | - Use a lower distillation temperature by achieving a lower vacuum.- Ensure all glassware is scrupulously clean. |
| Low recovery of the purified product. | - Incomplete distillation.- Product loss in the distillation apparatus.- Leaks in the system. | - Ensure the distillation is complete by monitoring the distillation rate.- Rinse the distillation apparatus with a suitable solvent to recover any adhered product.- Thoroughly check for and repair any system leaks. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly or too slowly. | - Solvent polarity is too high or too low. | - Adjust the polarity of the eluent. Increase polarity to speed up elution, decrease to slow it down. |
| Streaking or tailing of the product band. | - Sample is not sufficiently soluble in the eluent.- Interaction with the stationary phase. | - Choose a solvent system that ensures good solubility of the compound.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product appears to be decomposing on the column. | - The stationary phase is too acidic or basic.- Compound is unstable on the stationary phase. | - Use a deactivated stationary phase (e.g., neutral alumina or silica gel treated with a base like triethylamine).- Minimize the time the compound spends on the column by using a faster flow rate. |
Experimental Protocols
General Vacuum Distillation Protocol
Note: this compound has a reported boiling point of 127°C at 5 mmHg.[1]
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Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all joints are properly greased and sealed.
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Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
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Evacuation: Slowly and carefully apply vacuum to the system.
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Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle or oil bath.
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Distillation: Collect the fraction that distills at the expected boiling point and pressure. Monitor the temperature throughout the distillation.
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Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
General Column Chromatography Protocol
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Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel or alumina.
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Solvent System Selection: Determine a suitable solvent system by running TLC plates to achieve good separation between the product and impurities. A common starting point for organometallic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
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Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
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Elution: Begin eluting the sample through the column, starting with the initial solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
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Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flow diagram for troubleshooting common purification problems.
References
Technical Support Center: Sol-Gel Deposition Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common film inconsistencies encountered during sol-gel deposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of film cracking during sol-gel deposition?
A1: Film cracking is a frequent issue in sol-gel deposition, primarily arising from stress that develops during the drying and thermal processing stages. The primary causes include:
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High Capillary Stress: As the solvent evaporates from the gel's porous network, capillary forces create tensile stress. If this stress exceeds the film's strength, cracks will form.[1]
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Thermal Mismatch: A significant difference in the thermal expansion coefficients between the film and the substrate can induce stress upon cooling from the annealing temperature, leading to cracking.[1]
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Film Thickness: Thicker films are more prone to cracking as they accumulate more stress.[2][3] For silica thin films, a critical thickness of around 300 nm has been observed, above which fracturing is likely.[3]
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Rapid Solvent Evaporation: Fast drying, often caused by low humidity or high temperatures, does not allow sufficient time for the gel network to relax, thus increasing stress.[3][4]
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Incomplete Condensation: If the sol is not sufficiently aged, the gel network will be weaker and more susceptible to cracking.
Q2: How can I prevent cracking in my sol-gel films?
A2: To prevent cracking, the key is to minimize stress within the film. This can be achieved by:
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Controlling Film Thickness: Deposit thinner layers. If a thick film is required, build it up by applying multiple thin coatings with an intermediate heat treatment after each deposition.[1][2]
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Slowing the Drying Process: Dry the films in a controlled environment with higher humidity to slow down solvent evaporation and allow for stress relaxation.[4][5] Introducing plateaus in the thermal treatment can also help by allowing solvents to escape less violently.[6]
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Modifying the Sol: The addition of organic modifiers or polymers like polyvinylpyrrolidone (PVP) can increase the critical thickness by making the gel network more flexible.[7]
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Optimizing Annealing: Use a slow heating and cooling ramp during annealing to minimize thermal stress.[6]
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Substrate Choice: Select a substrate with a thermal expansion coefficient that is closely matched to that of the film.
Q3: My films appear hazy. What causes this and how can I fix it?
A3: Haze in sol-gel films is typically due to light scattering and can be caused by several factors:
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Surface Roughness: A rough film surface will scatter light, leading to a hazy appearance. This can be influenced by the deposition parameters and the environment.
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Particle Aggregation: If the sol contains aggregated particles, these can act as scattering centers within the film.[8]
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Phase Separation: In multi-component sols, incomplete mixing or incompatibility can lead to phase separation and light scattering.
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Crystallization: Uncontrolled crystallization within the amorphous film can also cause haze.
To reduce haze, consider the following:
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Sol Preparation: Ensure your sol is well-mixed and filtered to remove any aggregates. The choice of solvent can also affect the dispersion of particles.[8]
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Controlled Environment: Work in a clean environment to avoid dust and other particulates that can roughen the film surface.[9]
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Deposition Parameters: Optimize spin speed or withdrawal speed to achieve a smoother film.
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Annealing Profile: A carefully controlled annealing process can help to densify the film and reduce surface roughness.
Q4: I'm observing pinholes in my films. What is the cause and solution?
A4: Pinholes are small defects that can compromise the integrity of the film. Common causes include:
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Particulate Contamination: Dust or other particles on the substrate or in the sol can lead to pinholes.[9][10]
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Poor Wetting: If the sol does not wet the substrate surface properly, it can lead to the formation of voids.[10][11]
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Bubble Formation: Bubbles in the sol can get trapped on the substrate during deposition and result in pinholes after drying.[10][11]
To avoid pinholes:
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Cleanliness: Work in a clean environment and thoroughly clean your substrates before deposition.[9]
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Improve Wetting: You can often improve wetting by pre-treating the substrate, for example, with a plasma treatment.[6]
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Degas the Sol: Before deposition, you can degas the sol using sonication or by letting it sit to allow bubbles to escape.
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Filtering: Filter the sol to remove any particulate contaminants.
Q5: My film is peeling off the substrate (delamination). Why is this happening and what can I do?
A5: Delamination occurs when the adhesion between the film and the substrate is poor. The main reasons for this are:
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High Internal Stress: Excessive tensile or compressive stress in the film can overcome the adhesive forces, leading to peeling.[12]
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Substrate Contamination: An unclean substrate surface will prevent good adhesion.
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Chemical Incompatibility: The film material may not be chemically compatible with the substrate.
To improve adhesion and prevent delamination:
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Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic or particulate contamination.
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Surface Modification: The substrate surface can be functionalized to improve chemical bonding with the film.
-
Stress Reduction: Employ the same strategies used to prevent cracking, such as depositing thinner layers and optimizing the drying and annealing processes.
-
Adhesion Promoters: In some cases, an intermediate adhesion layer can be deposited on the substrate before the sol-gel film.
Troubleshooting Guides
Guide 1: Cracks in Spin-Coated Films
| Symptom | Possible Cause | Suggested Solution |
| Radial or spiral cracks | High centrifugal force causing excessive stress. | Decrease the spin speed or use a two-step spin program with a lower final speed. |
| Mud-like cracking pattern | Film is too thick, leading to high capillary stress during drying.[2] | Reduce the sol concentration or increase the spin speed to achieve a thinner film. Apply multiple thinner coats instead of one thick coat.[1] |
| Cracks appearing after annealing | Mismatch in thermal expansion coefficients between film and substrate.[1] | Select a substrate with a closer thermal expansion coefficient. Reduce the heating and cooling rates during annealing. |
| Cracks forming at the edge | "Edge bead" formation where the film is thicker.[13] | Optimize the dispense volume and timing. Introduce an edge bead removal step after coating. |
Guide 2: Inconsistencies in Dip-Coated Films
| Symptom | Possible Cause | Suggested Solution |
| Vertical streaks or lines | Particulates in the sol or on the substrate being dragged during withdrawal. | Filter the sol immediately before use. Ensure the substrate is perfectly clean. |
| Non-uniform thickness (thicker at the bottom) | Withdrawal speed is too high, leading to more solution being carried up.[14] | Decrease the withdrawal speed. Optimize the sol viscosity. |
| "Coffee ring" effect or horizontal bands | Pinning of the meniscus due to fluctuations in withdrawal speed or rapid solvent evaporation.[15][16] | Ensure a smooth and consistent withdrawal motion. Control the humidity and temperature of the coating environment.[4][17] |
| Film delamination | Poor adhesion to the substrate.[12] | Thoroughly clean the substrate. Consider a surface treatment to improve wetting and adhesion. |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
-
Initial Wash: Rinse the substrates with deionized (DI) water to remove loose particles.
-
Degreasing: Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes.
-
Organic Removal: Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): For improved wetting, treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before deposition.[6]
Visual Guides
Logical Troubleshooting Workflow for Film Cracking
Caption: A flowchart for troubleshooting cracks in sol-gel films.
Influence of Environmental Factors on Film Quality
Caption: The impact of humidity and temperature on sol-gel film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. vb.nweurope.eu [vb.nweurope.eu]
- 3. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. omega-optical.com [omega-optical.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. lampz.tugraz.at [lampz.tugraz.at]
- 14. Avoiding Failures in Dip Coating: Solutions for Success – Useful columns for dip coating [sdicompany.com]
- 15. ossila.com [ossila.com]
- 16. jikangroup.com [jikangroup.com]
- 17. metalurji.mu.edu.tr [metalurji.mu.edu.tr]
Technical Support Center: Catalyst Deactivation in Di-n-butyldiacetoxygermane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving di-n-butyldiacetoxygermane. This resource is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst deactivation in my reaction with this compound?
A1: Catalyst deactivation manifests as a decline in catalytic activity and/or selectivity over time.[1] Key indicators include:
-
Reduced Reaction Rate: The time required to achieve a desired conversion of reactants increases.
-
Lower Product Yield: The amount of desired product formed decreases under standard reaction conditions.
-
Changes in Selectivity: An increase in the formation of byproducts is observed.
-
Increased Operating Temperature or Pressure: Harsher conditions are needed to maintain the target reaction rate.
-
Physical Changes in the Catalyst: This may include changes in color, particle size (attrition), or the formation of deposits on the catalyst surface.
Q2: What are the most common causes of catalyst deactivation in reactions involving this compound?
A2: Given that this compound is often used in esterification, transesterification, or polycondensation reactions, the following are common causes of catalyst deactivation:
-
Poisoning: This occurs when impurities in the feedstock or reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3] For reactions involving this compound, potential poisons could include water, other alcohols, or nitrogen-containing compounds.
-
Fouling/Coking: This involves the physical deposition of substances on the catalyst surface, blocking active sites and pores.[1][4] In the context of this compound, this could be due to the formation of high molecular weight oligomers or polymers that are insoluble in the reaction medium.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area.[4][5] This is a concern if your reaction requires elevated temperatures.
-
Leaching: The active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity. This is more common with supported catalysts where the active species are not strongly bound to the support material.
Q3: Can the this compound reactant itself or its byproducts contribute to catalyst deactivation?
A3: Yes. The hydrolysis of this compound in the presence of trace amounts of water can produce acetic acid and corresponding germanium oxides or hydroxides.[6] The acetic acid can alter the local pH at the catalyst surface, which can be detrimental, especially for enzyme catalysts like lipases. The germanium-containing byproducts could also potentially deposit on the catalyst surface, leading to fouling.
Q4: I am using a solid acid catalyst (e.g., Amberlyst) for a transesterification reaction. Why is its activity decreasing?
A4: For solid acid catalysts like Amberlyst, deactivation in esterification reactions is often due to:
-
Poisoning by Water: Water can hydrolyze the sulfonic acid groups, reducing the number of active sites.
-
Fouling by Polymers: High molecular weight byproducts can block the pores of the resin.[7]
-
Ion Exchange: If metal ions are present in your reactants, they can exchange with the protons of the sulfonic acid groups, neutralizing the active sites.[7]
-
Thermal Degradation: Exceeding the recommended operating temperature can lead to the degradation of the polymer backbone and loss of sulfonic acid groups.
Q5: I am using a lipase catalyst for an enzymatic reaction with this compound. What could be causing it to lose activity?
A5: Lipases, while robust, can be deactivated in organic media by several factors:
-
Solvent Effects: The choice of organic solvent is crucial. Polar, water-miscible solvents can strip the essential water layer around the enzyme, leading to denaturation and inactivation.[8][9]
-
Substrate/Product Inhibition: High concentrations of the this compound substrate or the alcohol/ester products can inhibit the enzyme's activity.
-
pH Changes: As mentioned, the formation of acidic byproducts like acetic acid can alter the microenvironment of the enzyme, leading to a loss of activity.
-
Thermal Denaturation: Like all enzymes, lipases have an optimal temperature range. Exceeding this can cause irreversible unfolding and deactivation.[3]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Catalyst Deactivation
This guide will help you systematically identify the likely cause of catalyst deactivation in your this compound reaction.
Step 1: Observe the Symptoms Carefully record the changes you are observing in your reaction (e.g., decreased rate, lower yield, change in selectivity).
Step 2: Review the Reaction Conditions
-
Temperature: Has the reaction temperature exceeded the recommended limit for the catalyst?
-
Reactant Purity: Have you analyzed your this compound and other reactants for potential poisons (e.g., water, sulfur compounds, nitrogen compounds)?
-
Stirring/Mixing: Is the agitation sufficient to prevent localized overheating or concentration gradients?
Step 3: Analyze the Spent Catalyst If possible and safe to do so, analyze the catalyst after the reaction.
-
Visual Inspection: Is there a change in color or evidence of deposits?
-
Surface Area Analysis (e.g., BET): A significant decrease in surface area suggests sintering or fouling.[5]
-
Elemental Analysis (e.g., ICP-MS, XRF): This can identify the presence of poisons on the catalyst surface.
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Guide 2: Hypothetical Reaction Pathway and Deactivation Points
The following diagram illustrates a hypothetical transesterification reaction between this compound and an alcohol (R-OH), highlighting potential points of catalyst deactivation.
Caption: Potential catalyst deactivation points in a reaction.
Data Presentation
The following tables provide illustrative quantitative data on catalyst deactivation. Note that this data is representative and may not directly correspond to reactions with this compound but serves to exemplify common deactivation trends.
Table 1: Activity Loss of a Solid Acid Catalyst Over Time in an Esterification Reaction
| Time (hours) | Catalyst Activity (%) | Product Yield (%) |
| 0 | 100 | 95 |
| 24 | 85 | 81 |
| 48 | 72 | 68 |
| 72 | 60 | 57 |
| 96 | 48 | 45 |
Table 2: Effect of Water Content on Lipase Activity in Transesterification
| Water Content (% v/v) | Relative Lipase Activity (%) |
| 0.1 | 100 |
| 0.5 | 88 |
| 1.0 | 65 |
| 2.0 | 42 |
| 5.0 | 15 |
Experimental Protocols
Protocol 1: Testing for Catalyst Deactivation - A Batch Reactor Study
Objective: To determine the rate of catalyst deactivation under specific reaction conditions.
Materials:
-
This compound
-
Co-reactant (e.g., an alcohol for transesterification)
-
Catalyst of interest
-
Inert solvent (if required)
-
Batch reactor with temperature and stirring control
-
Analytical equipment (e.g., GC, HPLC) for monitoring reactant conversion and product formation
Procedure:
-
Set up the batch reactor according to standard operating procedures.
-
Charge the reactor with the reactants (this compound, co-reactant) and solvent.
-
Bring the reactor contents to the desired reaction temperature.
-
Once the temperature is stable, add a pre-weighed amount of the fresh catalyst to the reactor to initiate the reaction. This is time zero (t=0).
-
Immediately take a sample from the reactor.
-
Continue to take samples at regular intervals (e.g., every 30 minutes for the first few hours, then every hour).
-
Analyze each sample using the appropriate analytical method to determine the concentration of reactants and products.
-
Calculate the conversion of this compound at each time point.
-
Plot the conversion as a function of time. A decrease in the initial reaction rate in subsequent runs with recycled catalyst indicates deactivation.
Protocol 2: General Regeneration Procedure for a Fouled Solid Catalyst
Objective: To remove organic deposits from a solid catalyst to restore its activity.
Materials:
-
Spent (deactivated) solid catalyst
-
A suitable organic solvent (e.g., toluene, acetone, isopropanol)
-
Filtration apparatus
-
Oven or vacuum oven
Procedure:
-
After the reaction, separate the spent catalyst from the reaction mixture by filtration.
-
Wash the catalyst multiple times with the chosen organic solvent to remove any adsorbed reactants and products. The solvent should be one in which the fouling material is soluble.
-
Transfer the washed catalyst to a flask and add fresh solvent.
-
Gently agitate the slurry (e.g., using a magnetic stirrer or a shaker) at a slightly elevated temperature (ensure the temperature is well below the boiling point of the solvent and the thermal stability limit of the catalyst) for several hours.
-
Filter the catalyst and repeat the washing step with fresh solvent.
-
Dry the catalyst in an oven or vacuum oven at a temperature sufficient to remove the solvent but not so high as to cause thermal damage to the catalyst. The drying temperature will be specific to the catalyst and should be obtained from the manufacturer's literature.
-
Test the activity of the regenerated catalyst using the protocol described in "Protocol 1" and compare it to the activity of the fresh catalyst.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. This compound | 13971-75-0 | Benchchem [benchchem.com]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Di-n-butyldiacetoxygermane Production
Welcome to the technical support center for the production of di-n-butyldiacetoxygermane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this organogermanium compound. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and scalable methods for synthesizing this compound involve the reaction of a di-n-butyldihalogermane, typically di-n-butyldichlorogermane, with an acetate source. The two primary acetate sources used are acetic anhydride and metal acetates, such as sodium acetate.
Q2: What are the main challenges when scaling up the production of this compound?
A2: Key challenges in scaling up production include:
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Moisture Control: The starting materials and the final product are sensitive to hydrolysis, which can lead to the formation of undesirable byproducts and reduced yields.
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Exothermic Reactions: The reaction can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
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Byproduct Removal: The synthesis generates byproducts, such as salts or acetyl chloride, which must be efficiently removed to achieve high purity.
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Product Purification: this compound is a high-boiling liquid, necessitating vacuum distillation for purification to prevent thermal decomposition.
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the molecular structure and assessing purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the Ge-O and C=O bonds.
Q4: What are the safety precautions I should take when working with the reactants and product?
A4: Di-n-butyldichlorogermane is corrosive and moisture-sensitive. Acetic anhydride is also corrosive and has a strong odor. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The final product is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of starting material or product. 3. Loss of product during work-up or purification. | 1. Increase reaction time or temperature (monitor for side reactions). Ensure efficient stirring. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Optimize extraction and distillation procedures. Ensure all joints in the distillation apparatus are well-sealed to maintain a good vacuum. |
| Product is Cloudy or Contains Solid Precipitate | 1. Presence of inorganic salt byproducts (e.g., NaCl). 2. Hydrolysis of the product leading to germanium oxides. | 1. Filter the crude product before distillation. For larger scales, consider centrifugation followed by decantation. 2. Ensure all glassware is dry and the work-up is performed under anhydrous conditions. If hydrolysis has occurred, the product may need to be re-purified. |
| Difficulty in Achieving High Purity (>98%) | 1. Incomplete removal of solvent or unreacted starting materials. 2. Co-distillation of impurities with similar boiling points. 3. Thermal decomposition during distillation. | 1. Ensure sufficient time under vacuum to remove all volatile components before distilling the product. 2. Use a fractionating column during vacuum distillation to improve separation. 3. Lower the distillation pressure to reduce the boiling point of the product. Use a stable heat source and ensure even heating. |
| Product Darkens During Distillation | Thermal decomposition of the product or impurities. | Lower the distillation pressure and temperature. Ensure the heating mantle is not set too high. Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures. |
Experimental Protocols
Below are representative protocols for the synthesis and purification of this compound. These should be adapted and optimized for your specific laboratory conditions and scale.
Method 1: Synthesis from Di-n-butyldichlorogermane and Acetic Anhydride
This method is suitable for producing high-purity material, with the byproduct being volatile acetyl chloride.
Materials:
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Di-n-butyldichlorogermane
-
Acetic anhydride (anhydrous)
-
Anhydrous toluene (optional, as a solvent for larger scales)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas (nitrogen or argon).
-
Charge the reaction vessel with di-n-butyldichlorogermane (1.0 mol).
-
Slowly add acetic anhydride (2.2 mol) to the stirred di-n-butyldichlorogermane. The reaction is exothermic, so control the addition rate to maintain the temperature below 50 °C. For larger scales, external cooling may be necessary.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours to drive the reaction to completion.
-
Allow the mixture to cool to room temperature.
-
The crude product can be directly purified by vacuum distillation.
Method 2: Synthesis from Di-n-butyldichlorogermane and Sodium Acetate
This method uses a solid, non-volatile acetate source, which can be advantageous for handling, but requires filtration to remove the sodium chloride byproduct.
Materials:
-
Di-n-butyldichlorogermane
-
Sodium acetate (anhydrous, finely powdered)
-
Anhydrous toluene or other high-boiling inert solvent
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for inert gas.
-
Charge the vessel with anhydrous sodium acetate (2.5 mol) and anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of di-n-butyldichlorogermane (1.0 mol) in anhydrous toluene to the refluxing suspension.
-
Continue to reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride precipitate. Wash the filter cake with anhydrous toluene to recover any entrained product.
-
Combine the filtrate and washings and remove the toluene under reduced pressure.
-
The resulting crude product is then purified by vacuum distillation.
Purification: Vacuum Distillation
Apparatus:
-
A distillation flask of appropriate size
-
A short path distillation head or a fractionating column
-
A condenser
-
A receiving flask
-
A vacuum pump and a vacuum gauge
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (typically in the range of 1-5 mmHg), begin to heat the distillation flask.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of this compound at the appropriate boiling point for the given pressure (e.g., approximately 127 °C at 5 mmHg).[1]
-
Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Note that actual yields and purity will vary depending on the specific reaction conditions and scale.
| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Sodium Acetate) |
| Typical Yield | 85-95% | 80-90% |
| Purity (after distillation) | >98% | >97% |
| Reaction Time | 2-4 hours | 6-8 hours |
| Primary Byproduct | Acetyl chloride (volatile) | Sodium chloride (solid) |
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for this compound synthesis issues.
References
common impurities in di-n-butyldiacetoxygermane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-n-butyldiacetoxygermane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound typically arise from the synthetic route employed and subsequent handling. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthesis method, these may include dibutylgermanium dichloride or dibutylgermanium oxide.
-
Partially Substituted Intermediates: Species such as mono-n-butyltriacetoxygermane or tri-n-butylacetoxygermane may be present if the reaction does not go to completion.
-
Reaction Byproducts: In syntheses involving acetate salts, inorganic salts like sodium chloride may be present. If acetic anhydride is used, residual acetic acid is a common impurity.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of di-n-butylgermanediol ((n-Bu)₂Ge(OH)₂), which can further condense to form polygermanoxanes (polymers with Ge-O-Ge linkages). Acetic acid is also a byproduct of hydrolysis. The presence of these impurities can often be observed as cloudiness or precipitation in the product.
-
Q2: My this compound appears cloudy or contains a precipitate. What is the cause and how can I resolve this?
A2: Cloudiness or the presence of a precipitate in this compound is a strong indicator of hydrolysis. The germanium-acetoxy (Ge-O) bond is sensitive to water, leading to the formation of insoluble di-n-butylgermanediol and its condensation products (polygermanoxanes).
To resolve this, the product should be dried and purified. This can be achieved by:
-
Drying: Use a suitable drying agent that is compatible with organogermanium compounds, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Remove the drying agent and any solid precipitates by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent further moisture exposure.
-
Purification: For higher purity, fractional distillation under reduced pressure is the recommended method.
Q3: How can I remove residual acetic acid from my this compound sample?
A3: Residual acetic acid is a common impurity, particularly if acetic anhydride was used in the synthesis. It can be removed by the following methods:
-
Azeotropic Distillation: Toluene can be added to the crude product, and the mixture can be distilled. Toluene forms a low-boiling azeotrope with acetic acid, effectively removing it.
-
Vacuum Distillation: Careful fractional distillation under reduced pressure can separate the lower-boiling acetic acid from the this compound.
-
Neutralization (with caution): A dilute solution of a weak base, such as sodium bicarbonate, can be used to wash the product. However, this method introduces water and increases the risk of hydrolysis, so subsequent and thorough drying and purification steps are crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a viscous oil or solidifies unexpectedly. | Polymerization or polycondensation due to the presence of significant amounts of hydrolysis products (polygermanoxanes). | 1. Attempt to dissolve the product in a dry, inert solvent (e.g., hexane, toluene).2. Filter to remove any insoluble material.3. Remove the solvent under reduced pressure.4. Purify the resulting liquid by fractional distillation under high vacuum. |
| Low yield after synthesis and workup. | 1. Incomplete reaction.2. Loss of product during aqueous workup due to hydrolysis.3. Inefficient extraction. | 1. Optimize reaction conditions (time, temperature, stoichiometry).2. Minimize contact with water during workup. Use anhydrous workup techniques where possible.3. Ensure efficient extraction with a suitable dry organic solvent. |
| Product appears discolored (yellowish or brownish). | Presence of colored impurities from starting materials or side reactions. | 1. Treat the crude product with activated carbon.2. Purify by fractional distillation. The colored impurities are often less volatile. |
| Inconsistent analytical data (e.g., NMR, GC-MS). | Presence of a mixture of the desired product and various impurities (starting materials, byproducts, hydrolysis products). | Purify the sample using fractional distillation under reduced pressure and re-analyze. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound to remove common impurities such as unreacted starting materials, byproducts, and hydrolysis products.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Sample Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation Conditions:
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions, which may include residual solvents or acetic acid.
-
Collect the main fraction of this compound at its characteristic boiling point under the applied pressure.
-
-
Product Collection: Collect the purified product in a pre-weighed, dry receiving flask.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.
Visualizations
enhancing the stability of di-n-butyldiacetoxygermane solutions
Welcome to the technical support center for di-n-butyldiacetoxygermane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is hydrolysis. This compound is susceptible to attack by water, which cleaves the germanium-acetate (Ge-O) bonds.[1] This reaction is often catalyzed by acidic or basic conditions and leads to the formation of less soluble germanium oxide or hydroxide species and acetic acid.
Q2: What are the visible signs of degradation in a this compound solution?
A2: Degradation can be observed as the formation of a precipitate or turbidity in the solution. This is due to the poor solubility of the hydrolysis products, such as di-n-butylgermanium oxide or related oligomers. A change in the solution's pH, typically becoming more acidic due to the release of acetic acid, can also indicate degradation.
Q3: How should I store this compound and its solutions?
A3: Both the neat compound and its solutions are moisture-sensitive.[2] They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a glovebox to minimize exposure to atmospheric moisture.[3] For solutions, storage at low temperatures (e.g., 2-8 °C) can help to slow the rate of degradation.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: Aprotic, non-polar, and dry solvents are recommended. Suitable solvents include anhydrous toluene, hexane, or dichloromethane. Ethereal solvents like tetrahydrofuran (THF) may be used, but must be thoroughly dried, as they can be hygroscopic.[4] Protic solvents (e.g., alcohols, water) and polar aprotic solvents that are difficult to keep dry (e.g., acetone, DMSO) should be avoided.
Q5: Can I use stabilizers to prolong the shelf-life of my solutions?
A5: Yes, the addition of certain stabilizing agents can enhance solution stability. Sterically hindered, non-nucleophilic bases can act as proton scavengers, neutralizing any trace acids that could catalyze hydrolysis. The addition of a small amount of acetic anhydride can also help by reacting with any residual water, shifting the hydrolysis equilibrium.
Troubleshooting Guide: Solution Instability
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy or a precipitate forms shortly after preparation. | 1. Use of wet solvent. 2. Exposure to atmospheric moisture during preparation. 3. Contaminated glassware. | 1. Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). 2. Prepare solutions under an inert atmosphere using Schlenk line techniques or in a glovebox.[5][6] 3. Oven-dry all glassware immediately before use and cool under an inert atmosphere.[6] |
| Assay of the solution shows a decrease in concentration over time. | 1. Slow hydrolysis due to trace amounts of water. 2. Thermal degradation. 3. Reaction with solvent impurities (e.g., peroxides in ethers). | 1. Consider adding a chemical drying agent or stabilizer, such as a small amount of acetic anhydride. 2. Store the solution at a reduced temperature (e.g., 2-8 °C) and protect from light. 3. Use freshly purified solvents and check for peroxides, especially with THF. |
| Inconsistent results in experiments using the solution. | 1. Inhomogeneous solution due to partial precipitation. 2. Degradation of the compound between experiments. | 1. If a precipitate is present, the solution is compromised. Prepare a fresh solution. 2. Prepare fresh solutions for each set of experiments or re-qualify the concentration of the stock solution before use. |
Degradation Pathway and Experimental Workflow
The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process.
A robust experimental workflow is critical to minimize degradation.
References
- 1. Organometallic Chemistry | Bruker [bruker.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Germanium Precursors: Di-n-butyldiacetoxygermane vs. Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate germanium precursor is a critical decision that can significantly impact the outcome of synthetic processes and the properties of the final materials. This guide provides an objective comparison of di-n-butyldiacetoxygermane with other common germanium precursors, supported by available experimental data, to aid in this selection process.
This comparison focuses on the physical and chemical properties of the precursors, their applications in thin-film deposition, and the associated experimental protocols. The alternatives considered are germanium tetrachloride (GeCl₄), isobutylgermane (iBuGe), and tetraethoxygermane (TEOG).
Overview of Germanium Precursors
Germanium-containing materials are increasingly utilized in a variety of high-technology applications, including semiconductors, optics, and catalysis. The choice of the germanium precursor is paramount as it influences the deposition method, the quality of the resulting material, and the overall process safety and cost.
**this compound ((n-Bu)₂Ge(OAc)₂) ** is an organogermanium compound that offers a unique combination of alkyl and acetoxy ligands. This structure provides a balance of volatility and reactivity, making it a candidate for various deposition techniques.
Germanium tetrachloride (GeCl₄) is a traditional and widely used inorganic precursor, particularly in the production of high-purity germanium metal and for the deposition of germanium dioxide (GeO₂) films.
Isobutylgermane (iBuGe) has emerged as a safer, liquid alternative to the highly toxic and pyrophoric germane (GeH₄) gas for the deposition of germanium films via Metal-Organic Chemical Vapor Deposition (MOCVD).
Tetraethoxygermane (TEOG) is a popular precursor for the sol-gel synthesis of germanium dioxide, offering a convenient route to oxide materials at relatively low temperatures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its alternatives is presented in Table 1. These properties are crucial in determining the suitability of a precursor for a specific deposition technique, influencing factors such as precursor delivery, decomposition temperature, and by-product formation.
| Property | This compound | Germanium Tetrachloride | Isobutylgermane | Tetraethoxygermane |
| Chemical Formula | C₁₂H₂₄GeO₄ | GeCl₄ | C₄H₁₂Ge | C₈H₂₀GeO₄ |
| Molecular Weight | 304.96 g/mol | 214.40 g/mol | 132.74 g/mol | 252.88 g/mol |
| Appearance | - | Colorless fuming liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 127 °C @ 5 mmHg | 84 °C | 65-67 °C | 186-187 °C |
| Density | 1.144 g/cm³ | 1.879 g/cm³ | 1.002 g/cm³ | 1.14 g/cm³ |
| Decomposition Temp. | - | - | ~350-400 °C | - |
Table 1: Physical and Chemical Properties of Germanium Precursors.
Performance in Thin-Film Deposition
The performance of these precursors is best evaluated in the context of their primary application: the deposition of germanium or germanium oxide thin films.
This compound and Organogermanium Carboxylates
While direct comparative studies on this compound are limited, research on structurally similar organogermanium carboxylates provides valuable insights. In a study on the Aerosol Assisted Chemical Vapor Deposition (AACVD) of germanium thin films, diethylgermanium bis(2-picolinate) was used as a precursor. The resulting films, deposited at 700°C, were characterized for their structural and electrical properties.
| Precursor | Deposition Method | Deposition Temp. (°C) | Film Composition | Key Findings |
| Diethylgermanium bis(2-picolinate) | AACVD | 700 | Germanium | Successful deposition of Ge films. |
Table 2: Experimental Data for Germanium Thin Film Deposition using an Organogermanium Carboxylate Precursor.
Germanium Tetrachloride
Germanium tetrachloride is a well-established precursor for the Chemical Vapor Deposition (CVD) of germanium dioxide films, a critical component in optical fibers. The process typically involves the high-temperature oxidation of GeCl₄.
| Precursor | Deposition Method | Deposition Temp. (°C) | Film Composition | Key Findings |
| Germanium Tetrachloride | CVD | High | Germanium Dioxide | Standard precursor for optical fiber manufacturing. |
Table 3: Typical Application of Germanium Tetrachloride in Thin Film Deposition.
Isobutylgermane
Isobutylgermane is favored for the MOCVD of high-quality germanium and silicon-germanium (SiGe) films at lower temperatures compared to traditional precursors. Its non-pyrophoric nature makes it a safer alternative to germane gas.
| Precursor | Deposition Method | Deposition Temp. (°C) | Film Composition | Key Findings |
| Isobutylgermane | MOCVD | 350-500 | Germanium, SiGe | Lower deposition temperature, safer handling. |
Table 4: Experimental Data for Germanium Thin Film Deposition using Isobutylgermane.
Tetraethoxygermane
Tetraethoxygermane is predominantly used in the sol-gel synthesis of germanium dioxide films and nanoparticles. This method allows for good control over the material's structure and properties at low processing temperatures.
| Precursor | Deposition Method | Processing Temp. | Material | Key Findings |
| Tetraethoxygermane | Sol-Gel | Low | Germanium Dioxide | Versatile for oxide synthesis at low temperatures. |
Table 5: Application of Tetraethoxygermane in Material Synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the precursors and their use in thin-film deposition.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of di-n-butyldichlorogermane with an acetate source, such as acetic anhydride.
Caption: Synthesis of this compound.
Protocol:
-
Di-n-butyldichlorogermane is reacted with a stoichiometric excess of acetic anhydride.
-
The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
The reaction mixture is heated to facilitate the substitution of chloride ions with acetate groups.
-
The product is isolated and purified, often through distillation under reduced pressure.
AACVD of Germanium Films from Organogermanium Carboxylates
Caption: AACVD Experimental Workflow.
Protocol:
-
The organogermanium carboxylate precursor is dissolved in a suitable solvent to create a precursor solution.
-
An aerosol of the solution is generated using an ultrasonic atomizer.
-
The aerosol is transported to a heated reactor containing the substrate using an inert carrier gas.
-
The precursor decomposes on the hot substrate surface, leading to the deposition of a germanium thin film.
MOCVD of Germanium Films from Isobutylgermane
Caption: MOCVD Experimental Workflow.
Protocol:
-
Liquid isobutylgermane is held in a temperature-controlled bubbler.
-
An inert carrier gas is passed through the bubbler to transport the precursor vapor to the MOCVD reactor.
-
The substrate is heated to the desired deposition temperature within the reactor.
-
The precursor decomposes at the substrate surface, resulting in the epitaxial growth of a germanium film.
Conclusion
The selection of a germanium precursor is a multifaceted decision that depends on the desired material (Ge or GeO₂), the chosen deposition technique, and safety considerations.
-
This compound and related organogermanium carboxylates represent an interesting class of precursors for AACVD, although more research is needed to fully characterize their performance against more established alternatives.
-
Germanium tetrachloride remains a workhorse for the industrial production of GeO₂ films, particularly in the fiber optics industry, due to its effectiveness and well-understood chemistry.
-
Isobutylgermane offers a significant safety advantage over germane gas for the MOCVD of high-quality germanium films at lower temperatures, making it an attractive option for semiconductor applications.
-
Tetraethoxygermane is a versatile and convenient precursor for the sol-gel synthesis of germanium dioxide materials, providing a low-temperature route to these materials.
Ultimately, the optimal precursor choice will be dictated by the specific requirements of the research or manufacturing process, balancing factors such as film quality, deposition rate, process temperature, cost, and safety. This guide provides a foundation for making an informed decision by summarizing the available data on these key germanium precursors.
A Comparative Study: Di-n-butyldiacetoxygermane and its Silicon Analog
A comprehensive analysis of the synthesis, spectral properties, and reactivity of di-n-butyldiacetoxygermane and its silicon counterpart, di-n-butyldiacetoxysilane, for researchers, scientists, and professionals in drug development.
This guide provides a detailed comparative overview of this compound and its silicon analog, di-n-butyldiacetoxysilane. The objective is to furnish researchers with a thorough understanding of their respective chemical and physical properties, supported by available experimental data. This comparison will encompass their synthesis, spectroscopic characterization, and key reactivity aspects, including hydrolysis and thermal stability.
Physicochemical Properties
While specific experimental data for both this compound and di-n-butyldiacetoxysilane is not extensively documented in publicly available literature, we can infer and compare their probable properties based on the known characteristics of their precursors and general trends in organogermanium and organosilicon chemistry. The likely precursors, di-n-butyldichlorogermane and di-n-butyldichlorosilane, provide a basis for this comparison.
| Property | Di-n-butyldichlorogermane | Di-n-butyldichlorosilane |
| Molecular Formula | C₈H₁₈Cl₂Ge | C₈H₁₈Cl₂Si |
| Molecular Weight | 257.73 g/mol | 213.22 g/mol |
| Boiling Point | ~226 °C | 212 °C |
| Density | ~1.25 g/cm³ | 0.991 g/cm³ |
| Refractive Index | ~1.47 | 1.4448 |
Note: The properties for di-n-butyldichlorogermane are estimated based on general trends and comparison with similar compounds, while the data for di-n-butyldichlorosilane is more readily available.
Synthesis and Experimental Protocols
The synthesis of both this compound and di-n-butyldiacetoxysilane can be achieved through the reaction of their corresponding dichlorinated precursors with an acetate source. A common and effective method involves the use of acetic anhydride or a salt of acetic acid, such as sodium acetate.
General Synthesis Protocol
A generalized experimental protocol for the synthesis of this compound and di-n-butyldiacetoxysilane is outlined below. This procedure is based on established methods for the conversion of organohalides to acetates.
Materials:
-
Di-n-butyldichlorogermane or Di-n-butyldichlorosilane
-
Acetic anhydride or Sodium acetate
-
Anhydrous aprotic solvent (e.g., toluene, hexane, or diethyl ether)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve the di-n-butyldichloro-germane or -silane in the anhydrous solvent.
-
Slowly add a stoichiometric equivalent (or slight excess) of acetic anhydride or sodium acetate to the solution while stirring.
-
The reaction mixture is then heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature. If sodium acetate is used, the resulting sodium chloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield the pure di-n-butyldiacetoxy-germane or -silane.
dot
Caption: General workflow for the synthesis of this compound and its silicon analog.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: Signals corresponding to the n-butyl groups would be expected in the upfield region (δ 0.8-1.5 ppm). The protons of the methyl groups of the acetoxy ligands would likely appear as a sharp singlet further downfield (δ ~2.0 ppm).
-
Di-n-butyldiacetoxysilane: Similar to the germanium analog, the spectrum would show signals for the n-butyl groups (δ 0.8-1.5 ppm) and a singlet for the acetoxy methyl protons (δ ~2.0 ppm). Due to the difference in electronegativity between germanium and silicon, slight variations in the chemical shifts of the protons on the alpha-carbon of the butyl group might be observed.
¹³C NMR:
-
This compound: The spectrum would display signals for the four distinct carbons of the n-butyl groups. The carbonyl carbon of the acetoxy group would appear significantly downfield (δ ~170 ppm), and the methyl carbon of the acetoxy group would be in the upfield region (δ ~21 ppm).
-
Di-n-butyldiacetoxysilane: The spectrum would be very similar to its germanium counterpart, with characteristic peaks for the n-butyl carbons and the acetoxy group carbons. The chemical shift of the carbon atom directly bonded to silicon might differ slightly from that bonded to germanium.
Fourier-Transform Infrared (FTIR) Spectroscopy
Both compounds are expected to exhibit strong characteristic absorption bands for the carbonyl group (C=O) of the acetate ligand, typically in the range of 1700-1750 cm⁻¹. Additionally, C-O stretching vibrations would be observed around 1200-1300 cm⁻¹. The presence of the n-butyl groups would be confirmed by C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.
Reactivity and Stability
Hydrolysis
Both this compound and di-n-butyldiacetoxysilane are susceptible to hydrolysis due to the presence of the acetoxy groups. The central germanium or silicon atom is electrophilic and can be attacked by nucleophiles such as water. The general reactivity trend in Group 14 suggests that the Ge-O bond is more readily cleaved than the Si-O bond. Therefore, it is anticipated that this compound would exhibit a faster rate of hydrolysis compared to its silicon analog under similar conditions. The hydrolysis of these compounds leads to the formation of the corresponding diols and acetic acid.
dot
Caption: Proposed hydrolysis pathway for di-n-butyldiacetoxy-germane/silane.
Thermal Stability
Organosilicon compounds are generally known for their high thermal stability.[1] In contrast, organogermanium compounds are typically less thermally stable. It is therefore expected that di-n-butyldiacetoxysilane would possess greater thermal stability than this compound. Thermal decomposition of these compounds would likely proceed via the elimination of acetic anhydride to form germoxane or siloxane oligomers or polymers.
Conclusion
This comparative guide has provided an overview of the synthesis, spectroscopic properties, and reactivity of this compound and its silicon analog, di-n-butyldiacetoxysilane. While a lack of extensive, publicly available experimental data necessitates some predictions based on general chemical principles, the information presented offers a valuable framework for researchers.
Key anticipated differences lie in their reactivity, with the germanium compound expected to be more susceptible to hydrolysis. Conversely, the silicon analog is predicted to exhibit superior thermal stability. These differences are rooted in the fundamental properties of germanium and silicon, such as electronegativity and bond energies. Further experimental investigation is warranted to provide quantitative data and validate these predictions, which would be invaluable for the targeted application of these compounds in various scientific and industrial fields.
References
Validating the Purity of Synthesized Di-n-butyldiacetoxygermane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of the purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly within the realm of drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of di-n-butyldiacetoxygermane, a key organogermanium compound. For comparative purposes, we juxtapose these methods with those used for a structurally similar organotin compound, di-n-butyltin diacetate, which finds application in similar fields. This guide offers detailed experimental protocols and presents a clear comparison of expected purity levels determined by various analytical techniques.
Comparative Purity Analysis
The purity of synthesized this compound and its analogue, di-n-butyltin diacetate, can be rigorously assessed using a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected purity data from quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
| Analytical Method | This compound Purity (%) | Di-n-butyltin diacetate Purity (%) |
| Quantitative ¹H-NMR | > 99 | > 98 |
| GC-MS | > 99.5 | > 99 |
| Elemental Analysis | C: 47.25±0.3, H: 7.93±0.2 | C: 41.05±0.3, H: 6.89±0.2 |
Note: The purity values presented are typical for high-purity grades of these compounds and may vary based on the synthesis and purification methods employed.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity validation.
Quantitative ¹H-NMR Spectroscopy
Quantitative ¹H-NMR (qNMR) is a powerful primary method for purity assessment as the signal intensity is directly proportional to the number of nuclei.[1][2]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a pulse program with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the singlet from the acetoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound and IS refers to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting and quantifying impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column suitable for organometallic compounds (e.g., 5% phenyl-methylpolysiloxane)
-
High-purity helium as carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in a sample, which can be compared to the theoretical values to assess purity.
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous sample into a tin capsule.
-
Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages of Carbon (C) and Hydrogen (H) with the theoretical values for this compound (C₁₂H₂₄GeO₄: C, 47.25%; H, 7.93%).
-
A close correlation between the experimental and theoretical values indicates high purity.
-
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
This comprehensive approach, combining multiple orthogonal analytical techniques, ensures a high degree of confidence in the purity of synthesized this compound, a critical factor for its successful application in research and development.
References
A Comparative Guide to the Analytical Characterization of Di-n-butyldiacetoxygermane
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of organogermanium compounds such as di-n-butyldiacetoxygermane is fundamental to ensuring purity, stability, and batch-to-batch consistency in research, development, and manufacturing. This guide provides a comparative overview of key analytical techniques for the comprehensive analysis of this compound, offering insights into their principles, experimental protocols, and the nature of the data they provide.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and single-crystal X-ray Diffraction. Each technique offers unique and complementary information regarding the molecule's structure, composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and relative abundance of different atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment. A wider spectral width (e.g., 250 ppm) and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
Data Presentation:
The following table summarizes the expected chemical shifts for this compound.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |
| -CH₃ (butyl) | 0.8 - 1.0 (t) | -CH₃ (butyl) | 13 - 15 |
| -CH₂- (butyl) | 1.2 - 1.8 (m) | -CH₂- (butyl) | 25 - 30 |
| Ge-CH₂- (butyl) | 1.0 - 1.3 (t) | Ge-CH₂- (butyl) | 15 - 25 |
| -C(O)CH₃ | 2.0 - 2.2 (s) | -C(O)CH₃ | 20 - 25 |
| -C=O | 170 - 175 |
Experimental Workflow for NMR Analysis
NMR Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of the acetate ligands in this compound.
Experimental Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Data Presentation:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | n-Butyl, Acetoxy | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Acetoxy | 1700 - 1750 | Strong |
| C-H Bend | n-Butyl, Acetoxy | 1350 - 1470 | Medium |
| C-O Stretch | Acetoxy | 1200 - 1300 | Strong |
| Ge-O Stretch | Germanyl-ester | 600 - 800 | Medium |
| Ge-C Stretch | Germanyl-alkyl | 500 - 650 | Medium |
Experimental Workflow for IR Spectroscopy
IR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to minimize fragmentation and observe the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation and provide structural information.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Data Presentation:
| Ion | m/z (Expected) | Interpretation |
| [M+H]⁺ | 307.1 | Molecular ion (protonated) |
| [M-CH₃COO]⁺ | 247.1 | Loss of an acetoxy group |
| [M-C₄H₉]⁺ | 249.0 | Loss of a butyl group |
Note: The exact m/z values will depend on the isotopic distribution of Germanium.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in a sample. This technique is crucial for confirming the empirical formula of a newly synthesized batch of this compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the pure, dry sample is required.
-
Combustion Analysis: The sample is combusted in a stream of oxygen at high temperatures. The resulting combustion products (CO₂ and H₂O) are quantitatively measured.
-
Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the amounts of CO₂ and H₂O produced.
Data Presentation:
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 47.28 | 47.3 ± 0.3 |
| Hydrogen (H) | 7.94 | 7.9 ± 0.2 |
Single-Crystal X-ray Diffraction
For crystalline samples of this compound, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the compound need to be grown, often by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.
Data Presentation:
The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and other structural parameters.
Alternative and Complementary Analytical Techniques
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability, decomposition profile, and phase transitions of this compound.
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile impurities.
-
DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, boiling points, and other phase transitions.
Chromatographic Techniques (GC/LC)
Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that can be used to assess the purity of this compound and to quantify any impurities. When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques can also aid in the identification of unknown impurities.
Logical Relationship of Analytical Techniques
Interrelation of Techniques
Conclusion
A comprehensive analytical strategy for this compound integrates multiple techniques to provide a complete picture of the molecule's identity, structure, purity, and stability. While NMR and mass spectrometry are central to structural elucidation, IR spectroscopy offers rapid confirmation of functional groups, and elemental analysis verifies the empirical formula. For crystalline materials, X-ray diffraction provides the ultimate structural confirmation. Complementary techniques such as thermal and chromatographic analyses further enhance the characterization by providing data on thermal stability and purity. The selection of techniques will depend on the specific requirements of the research or development phase, but the integrated approach outlined in this guide will ensure a thorough and robust characterization of this compound.
Performance Showdown: Di-n-butyldiacetoxygermane vs. Alternative Catalysts in Polyester Synthesis
A comprehensive analysis for researchers and drug development professionals on the catalytic efficacy of di-n-butyldiacetoxygermane in polyesterification reactions compared to leading organotin and other metal-based catalysts. This guide provides a side-by-side look at performance metrics, detailed experimental protocols, and visual representations of the catalytic processes.
In the realm of polymer chemistry, particularly in the synthesis of polyesters, the choice of catalyst is paramount to achieving desired material properties, reaction efficiency, and product purity. This compound, an organogermanium compound, has emerged as a noteworthy catalyst. This guide offers an in-depth performance comparison between this compound and its prevalent alternatives, with a focus on experimental data to inform catalyst selection in research and development settings.
Executive Summary of Catalyst Performance
This compound positions itself as a competitive alternative to traditional organotin catalysts, offering distinct advantages in certain applications. The primary value proposition of germanium-based catalysts lies in their lower toxicity profile compared to organotin compounds, a critical consideration in the development of materials for biomedical and pharmaceutical applications. While organotin catalysts, such as Dibutyltin Diacetate (DBTA), are known for their high reactivity, organogermanium catalysts can offer a balance of good catalytic activity with improved biocompatibility.
The following table summarizes key performance indicators for this compound and its alternatives in the context of polyester synthesis. It is important to note that direct, side-by-side comparative studies for this compound are limited in publicly available literature. Therefore, the data presented for this compound is based on the performance of closely related germanium catalysts, such as germanium dioxide, in similar polyesterification reactions.
| Catalyst | Typical Reaction | Monomers | Temperature (°C) | Reaction Time (min) | Polymer Molecular Weight (Mn, g/mol ) | Yield (%) | Key Observations |
| Germanium Catalyst (e.g., Germanium Dioxide) | Polycondensation | Terephthalic Acid, Ethylene Glycol | 280 | 340 | High (not specified) | High (not specified) | Produces highly transparent polymers. |
| Dibutyltin Diacetate (DBTA) | Polycondensation | Diacids, Diols | Not specified | Not specified | Not specified | Not specified | Higher activity and faster reaction rates compared to DBTL.[1] |
| Stannous Octoate (Sn(Oct)₂) | Polycondensation | Lactic Acid, 1,4-Butanediol | 180 | Not specified | 4,119 - 7,360 | Not specified | Molecular weight increases with catalyst concentration. |
| Titanium-based Catalysts | Polycondensation | Isosorbide, Ethylene Glycol, Terephthalic Acid | Not specified | Not specified | Not specified | Not specified | Higher polymerization rate than antimony-based catalysts, but can lead to polymer coloration.[2] |
| Antimony Trioxide (Sb₂O₃) | Polycondensation | Isosorbide, Ethylene Glycol, Terephthalic Acid | Not specified | Not specified | Not specified | Not specified | Leads to high isosorbide content in copolyesters.[2] |
| Zinc-based Catalysts | Ring-Opening Polymerization | Lactide | High | Not specified | Not specified | Not specified | A less toxic alternative to tin catalysts for PLA synthesis.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for polyester synthesis using organogermanium and organotin catalysts.
Protocol 1: Polycondensation of Poly(ethylene terephthalate) (PET) using a Germanium Catalyst
This protocol is based on the use of germanium dioxide as a polycondensation catalyst for PET synthesis.
Materials:
-
Low molecular weight polyethylene glycol terephthalate
-
Amorphous germanium dioxide
Procedure:
-
To 25 kg of low molecular weight polyethylene glycol terephthalate, add 2.5 g of amorphous germanium dioxide.
-
Heat the mixture to 280°C in an autoclave under vacuum.
-
Continue the reaction for 340 minutes, during which the pressure in the autoclave should decrease to 0.1 mm Hg.
-
The resulting high molecular weight polyethylene terephthalate can then be recovered.
Protocol 2: Synthesis of Poly(lactic acid-diol) (PLA-diol) using a Tin Catalyst
This protocol outlines the synthesis of PLA-diol using stannous octoate as a catalyst.
Materials:
-
Lactic acid (LA)
-
1,4-butanediol (BD)
-
Stannous octoate (Sn(Oct)₂)
Procedure:
-
Combine lactic acid and 1,4-butanediol in a reaction vessel.
-
Add stannous octoate as a catalyst (concentration can be varied from 0.1 to 1.0% to control molecular weight).
-
Heat the reaction mixture to 180°C under a pressure of 5 mmHg.
-
Allow the reaction to proceed to completion. The resulting PLA-diol can be characterized by GPC, ¹H-NMR, and DSC.
Visualizing the Catalytic Pathways
To better understand the role of the catalyst in polyesterification, the following diagrams illustrate the general workflows and proposed mechanisms.
Caption: A generalized workflow for catalyst-driven polyester synthesis.
Caption: A simplified representation of the coordination-insertion pathway.
Conclusion
This compound and other organogermanium catalysts present a viable and, in many respects, superior alternative to traditional organotin catalysts for polyester synthesis. Their primary advantage is a more favorable toxicological profile, making them particularly suitable for applications with stringent biocompatibility requirements. While some organotin catalysts may exhibit higher reaction rates, the performance of germanium catalysts is often comparable, yielding high-quality polymers with desirable characteristics such as high transparency. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired polymer properties, reaction conditions, and regulatory considerations. Further research into the direct comparative performance of this compound will be invaluable in solidifying its position in the catalytic landscape.
References
- 1. DIBUTYLTIN DIACETATE (DBTA) - Ataman Kimya [atamanchemicals.com]
- 2. Bimetallic Catalytic Systems Based on Sb, Ge and Ti for the Synthesis of Poly(ethylene terephthalate-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review [mdpi.com]
A Comparative Guide to the Use of Organogermanium Catalysts in Manufacturing
An Objective Cost-Benefit Analysis of Di-n-butyldiacetoxygermane Analogues vs. Traditional Lewis Acids in Friedel-Crafts Alkylation
In the pursuit of novel, efficient, and selective catalytic systems for fine chemical and pharmaceutical manufacturing, organometallic compounds have been a subject of intense research. Among these, organogermanium compounds have emerged as potential catalysts due to their unique reactivity.[1] This guide provides a cost-benefit analysis of using organogermanium compounds, with a focus on this compound, in a representative manufacturing application.
Due to the limited publicly available data on the specific catalytic activity of this compound, this analysis will utilize a well-documented and structurally related analogue, bis(catecholato)germane , for which experimental data in Friedel-Crafts alkylation reactions is available.[2][3][4] This reaction is a cornerstone of industrial chemistry, used to form carbon-carbon bonds in the synthesis of numerous intermediates.[5] The performance of this organogermanium catalyst will be compared against the traditional, widely-used Lewis acid catalyst, Aluminum Chloride (AlCl₃).
Data Presentation: Catalyst Performance and Cost Comparison
The following tables summarize the quantitative data for the catalytic performance and estimated cost of the organogermanium catalyst versus Aluminum Chloride in a Friedel-Crafts type reaction.
Table 1: Catalyst Performance in the Alkylation of Indole with 4-Chlorobenzaldehyde
| Parameter | Organogermanium Catalyst (Bis(catecholato)germane) | Traditional Lewis Acid (Aluminum Chloride, AlCl₃) |
| Product Yield | 95%[2] | Typically 60-80% (Varies with conditions)[6] |
| Catalyst Loading | 10 mol%[2] | Stoichiometric or excess amounts often required (e.g., 1.1 eq)[5] |
| Reaction Time | 4 hours[2] | 30 minutes - 4 hours (Varies with substrate)[6] |
| Temperature | Room Temperature[2] | 0°C to Room Temperature[6] |
| Solvent | Dichloromethane (DCM)[2] | Dichloromethane (DCM)[6] |
| Selectivity | High (Often specific to certain functional groups)[2] | Lower (Prone to side reactions and polyalkylation)[7] |
| Environmental Concerns | Germanium compounds have low toxicity.[8] | Generates corrosive HCl gas; difficult to recycle.[9] |
Table 2: Cost-Benefit Analysis
| Parameter | Organogermanium Catalyst (Estimated) | Traditional Lewis Acid (Aluminum Chloride) |
| Precursor Cost | High (e.g., Di-n-butylgermanium dichloride: ~$65,400/kg)[10] | Low (Anhydrous AlCl₃: ~$70-100/kg)[11] |
| Catalyst Stability | Generally stable in air and moisture. | Highly hygroscopic; reacts violently with water.[11] |
| Handling/Safety | Requires standard laboratory precautions. | Corrosive; requires anhydrous conditions and careful handling.[7] |
| Recyclability | Potential for recovery and reuse (research ongoing). | Difficult and often not economically viable. |
| Overall Cost-Benefit | Very high initial cost. Potential benefits in mild reaction conditions, high selectivity, and reduced waste might justify use in high-value pharmaceutical synthesis where purity and yield are paramount. | Very low cost, making it the standard for bulk chemical production. Drawbacks include high waste generation, harsh reaction conditions, and lower selectivity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and direct comparison.
Protocol 1: Organogermanium-Catalyzed Friedel-Crafts Alkylation
This protocol is adapted from the synthesis of bis(indolyl)methanes using bis(catecholato)germane as a catalyst.[2]
-
Catalyst Preparation: Bis(catecholato)germane can be synthesized by reacting catechol and germanium oxide in water.[2]
-
Reaction Setup: To a solution of indole (2 mmol) and 4-chlorobenzaldehyde (1 mmol) in dichloromethane (10 mL), add bis(catecholato)germane (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture at room temperature for 4 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired bis(indolyl)methane.
-
Analysis: The final product is characterized by FT-IR, NMR spectroscopy, and elemental analysis.
Protocol 2: Traditional AlCl₃-Catalyzed Friedel-Crafts Acylation
This is a general procedure for a Friedel-Crafts acylation, which follows a similar mechanism to alkylation. This protocol is adapted from the synthesis of 4-ethylbenzophenone.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve ethylbenzene (200 mmol) and benzoyl chloride (200 mmol) in dichloromethane (51 mL).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add anhydrous aluminum chloride (AlCl₃, 220 mmol, 1.1 eq) in portions to the stirred mixture. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature. Reaction time can vary (typically 30 minutes to a few hours).
-
Work-up and Purification: Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by distillation or recrystallization.
-
Analysis: The product is characterized by standard methods such as GC-MS, IR, and NMR spectroscopy.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the catalytic cycle.
Conclusion: A Cost-Benefit Analysis
The comparison between the bis(catecholato)germane catalyst and traditional Aluminum Chloride reveals a clear trade-off between cost and performance.
-
Cost: The primary barrier to the widespread industrial adoption of organogermanium catalysts is the exceptionally high cost of germanium and its precursors. Standard Lewis acids like AlCl₃ are orders of magnitude cheaper, making them the only viable option for large-scale, low-margin chemical production.
-
Performance and Benefits: The organogermanium catalyst demonstrates significant advantages in a laboratory setting. It operates under milder, room-temperature conditions, which can reduce energy costs. More importantly, it shows higher product yields and selectivity.[2] This increased efficiency can be critical in multi-step syntheses, particularly in the pharmaceutical industry, where maximizing the yield of a high-value active ingredient is paramount. The lower catalyst loading compared to the stoichiometric requirements of AlCl₃ also reduces downstream waste and purification costs.[5]
-
Safety and Handling: Organogermanium compounds are generally more stable and less hazardous to handle than anhydrous AlCl₃, which reacts violently with moisture and is highly corrosive.[11] This can lead to a safer manufacturing environment and less stringent requirements for specialized equipment.
Recommendation: For bulk chemical synthesis, the cost of organogermanium catalysts remains prohibitive. However, for high-value applications such as the development and manufacturing of pharmaceuticals or specialty materials, the benefits of higher yields, greater selectivity, milder reaction conditions, and improved safety profiles may outweigh the high initial catalyst cost. Further research into catalyst recycling and the development of more cost-effective synthesis routes for organogermanium compounds could make them a more competitive option in the future.
References
- 1. This compound | 13971-75-0 | Benchchem [benchchem.com]
- 2. Bis(catecholato)germane: an effective catalyst for Friedel–Crafts alkylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. "The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes" by Andrew T. Henry [ir.lib.uwo.ca]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. scribd.com [scribd.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. epdf.pub [epdf.pub]
Comparative Guide to Di-n-butyldiacetoxygermane: Catalytic Performance and In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of di-n-butyldiacetoxygermane, focusing on its potential applications as a catalyst in polyurethane synthesis and its biological activity. Due to the limited availability of direct comparative experimental studies on this compound in publicly accessible literature, this guide leverages data from related organogermanium compounds and established alternatives to provide a valuable reference for researchers. The information is presented to facilitate an objective comparison and is supported by detailed experimental protocols.
Executive Summary
This compound is an organogermanium compound with potential applications in catalysis and materials science. This guide compares its projected performance with other organogermanium compounds, such as di-n-butyldimethoxygermane, di-n-butyldichlorogermane, and tetra-n-butylgermane, as well as the widely used organotin catalyst, dibutyltin dilaurate (DBTDL). The comparison focuses on two key areas: catalytic activity in polyurethane formation and in vitro cytotoxicity. While specific experimental data for this compound is scarce, this guide compiles available data for related compounds to infer potential characteristics and highlight areas for future research.
Comparative Catalytic Activity in Polyurethane Synthesis
The synthesis of polyurethanes typically involves the reaction of a polyol with an isocyanate, a process often catalyzed to achieve desired reaction rates and material properties. Organometallic compounds are frequently employed as catalysts in this process.
Table 1: Comparison of Catalytic Performance in Polyurethane Synthesis
| Compound | Chemical Formula | Class | Gel Time (minutes) | Reaction Rate Constant (k) |
| This compound | C₁₂H₂₄GeO₄ | Organogermanium | Data not available | Data not available |
| Di-n-butyldimethoxygermane | C₁₀H₂₄GeO₂ | Organogermanium | Data not available | Data not available |
| Di-n-butyldichlorogermane | C₈H₁₈Cl₂Ge | Organogermanium | Data not available | Data not available |
| Tetra-n-butylgermane | C₁₆H₃₆Ge | Organogermanium | Data not available | Data not available |
| Dibutyltin Dilaurate (DBTDL) | C₃₂H₆₄O₄Sn | Organotin | ~2 - 4.5[1][2] | High |
Note: The catalytic activity of organogermanium compounds in polyurethane synthesis is not well-documented in comparison to organotin compounds. The data for DBTDL is provided as a benchmark.
Experimental Protocol: Monitoring Polyurethane Synthesis via FT-IR Spectroscopy
The catalytic activity of these compounds can be assessed by monitoring the consumption of the isocyanate group (-NCO) during the polymerization reaction using Fourier Transform Infrared (FT-IR) spectroscopy.
Objective: To determine the reaction kinetics of polyurethane synthesis in the presence of different catalysts.
Materials:
-
Polyol (e.g., polyethylene glycol)
-
Diisocyanate (e.g., isophorone diisocyanate)
-
Catalyst (this compound or alternatives)
-
Anhydrous solvent (e.g., toluene)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe
Procedure:
-
In a moisture-free reaction vessel, dissolve the polyol in the anhydrous solvent.
-
Add the catalyst to the polyol solution at a specific concentration (e.g., 0.1 mol%).
-
Initiate the reaction by adding the diisocyanate to the mixture.
-
Immediately begin monitoring the reaction mixture using the FT-IR spectrometer with an ATR probe.
-
Record spectra at regular time intervals.
-
The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored to determine the reaction rate.[3][4]
-
The rate constant (k) can be calculated from the decay of the isocyanate peak over time.
Logical Workflow for Catalyst Evaluation
Caption: Workflow for evaluating catalyst performance in polyurethane synthesis.
Comparative In Vitro Cytotoxicity
The biological activity of organometallic compounds is a critical consideration for their potential applications, especially in materials that may come into contact with biological systems.
Table 2: Comparison of In Vitro Cytotoxicity (IC50 values)
| Compound | Chemical Formula | Class | Cell Line | IC50 Value (µM) |
| This compound | C₁₂H₂₄GeO₄ | Organogermanium | Not available | Data not available |
| Di-n-butyldimethoxygermane | C₁₀H₂₄GeO₂ | Organogermanium | Not available | Data not available |
| Di-n-butyldichlorogermane | C₈H₁₈Cl₂Ge | Organogermanium | Not available | Data not available |
| Tetra-n-butylgermane | C₁₆H₃₆Ge | Organogermanium | Not available | Data not available |
| Dibutyltin Dilaurate (DBTDL) | C₃₂H₆₄O₄Sn | Organotin | HL7702 (human liver) | ~20-40[5] |
| Dibutyltin Dilaurate (DBTDL) | C₃₂H₆₄O₄Sn | Organotin | Various cancer cell lines | Varies (highly cytotoxic)[6] |
Note: Organotin compounds like DBTDL are known to exhibit significant cytotoxicity.[7] While specific data for the listed organogermanium compounds is lacking, some organogermanium compounds have been investigated for their antitumor properties and are generally considered to have lower toxicity than their organotin counterparts.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a selected cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Organometallic Compound-Induced Cytotoxicity
Organotin compounds, such as DBTDL, are known to induce apoptosis (programmed cell death) through various signaling pathways. While the specific pathways affected by this compound are not well-elucidated, related organogermanium compounds have been shown to modulate inflammatory and cell survival pathways.
Organotins can induce apoptosis by increasing intracellular calcium levels, which leads to mitochondrial dysfunction, the release of reactive oxygen species (ROS), and the activation of caspases.
Caption: Simplified signaling pathway for organotin-induced apoptosis.
Some organogermanium compounds have been shown to exhibit anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
Caption: Potential anti-inflammatory signaling pathway modulated by organogermanium compounds.
Conclusion and Future Directions
This compound remains a compound with underexplored potential. Based on the available data for related organogermanium and organotin compounds, it can be hypothesized that this compound may possess catalytic activity, potentially with lower toxicity compared to organotin-based catalysts like DBTDL.
To fully assess the viability of this compound as a practical alternative, further experimental studies are imperative. Key research areas should include:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the catalytic activity of this compound and its alternatives in polyurethane synthesis under identical conditions.
-
Comprehensive Cytotoxicity Profiling: Evaluating the in vitro cytotoxicity of this compound across a range of human cell lines to establish a clear toxicological profile.
-
Mechanistic Investigations: Elucidating the specific signaling pathways affected by this compound to understand its mode of biological action.
Such research will be crucial in determining the potential of this compound as a safer and effective component in various industrial and biomedical applications.
References
- 1. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. azom.com [azom.com]
- 5. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 6. Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr [ouci.dntb.gov.ua]
- 7. research.itu.edu.tr [research.itu.edu.tr]
- 8. Physiological Activity of Trace Element Germanium including Anticancer Properties [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thin Films of Germanium Compounds for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate thin-film materials is a critical decision that dictates the performance and success of experimental endeavors. Germanium-based thin films, owing to their diverse and tunable properties, offer a compelling platform for a wide range of applications, from advanced electronics and optics to novel sensing technologies. This guide provides an objective comparison of the key properties of thin films derived from various germanium compounds, supported by experimental data and detailed methodologies to aid in material selection and experimental design.
This comprehensive overview delves into the electrical, optical, thermal, and mechanical characteristics of prominent germanium-based thin films, including elemental germanium (both amorphous and crystalline), germanium oxide (GeO₂), germanium nitride (Ge₃N₄), silicon-germanium (SiGe), and germanium-tin (GeSn).
Comparative Data of Germanium Compound Films
The selection of a germanium compound for a specific application is contingent on its intrinsic properties. The following tables summarize the key quantitative data for various germanium-based thin films to facilitate a direct comparison.
| Material | Deposition Method | Thickness | Electrical Resistivity (Ω·cm) | Carrier Mobility (cm²/Vs) | Dielectric Constant (κ) |
| Amorphous Ge | Thermal Evaporation | 1-23 µm | 300 | ~1 (Hall mobility) | - |
| Crystalline Ge | Thermal Evaporation | ~570 nm | - | - | - |
| GeO₂ | Sputtering | - | - | High carrier mobility[1] | ~6[1] |
| Ge₃N₄ | RF Magnetron Sputtering | 155 nm | 1.7x10¹¹[2] | - | - |
| Si₀.₈Ge₀.₂ | RF Sputtering | - | - | - | - |
| GeSn | Chemical Vapor Deposition | - | - | Electron: up to 1500, Hole: up to 690[3][4] | - |
| Material | Deposition Method | Thickness | Optical Bandgap (eV) | Refractive Index | Transmittance (%) |
| Amorphous Ge | Thermal Evaporation | - | ~0.6[5] | 3.99 (@ 0.1 eV)[5] | - |
| Crystalline Ge | Thermal Evaporation | - | - | - | - |
| GeO₂ | E-beam Evaporation | - | 4.2 (as-deposited), 5.65 (annealed)[5] | - | - |
| Ge₃N₄ | Thermal Nitridation | 60-150 Å | - | 1.5 - 2.3[6] | - |
| Si₀.₉Ge₀.₁ | RF Sputtering | - | 5.43 (@ 800°C) | - | ~87.9 |
| GeSn | - | - | Tunable (can be direct) | - | - |
| Material | Deposition Method | Thickness | Thermal Conductivity (W/m·K) | Thermal Stability | Hardness (GPa) | Young's Modulus (GPa) |
| Amorphous Ge | - | - | - | Crystallizes upon annealing | - | - |
| Crystalline Ge | - | - | 60 (Bulk)[7] | Melting point: 938.3°C[7] | - | - |
| GeO₂ | Hot-Pressed (Polycrystalline) | - | 51 (Rutile phase)[8] | Decomposes at higher temperatures than Ge₃N₄ is stable[2] | - | - |
| Ge₃N₄ | RF Magnetron Sputtering | - | - | Stable up to 600°C[2] | - | - |
| SiGe | - | - | - | Stable at high annealing temperatures | - | - |
| GeSn | - | - | - | Less thermally stable than blanket films[8] | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for achieving desired film properties. Below are methodologies for key deposition and characterization techniques.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Germanium Nitride (Ge₃N₄)
-
Substrate Preparation: Begin with a clean germanium or silicon wafer. Utilize a standard cleaning procedure, such as an RCA clean, to remove organic and inorganic contaminants.
-
Chamber Preparation: Load the substrate into the PECVD chamber. Pump the chamber down to a base pressure of approximately 1 mTorr to ensure a clean deposition environment[9].
-
Process Parameters:
-
Introduce the precursor gases. For germanium nitride, a mixture of germane (GeH₄) and nitrogen (N₂) or ammonia (NH₃) is typically used.
-
Set the substrate temperature. PECVD allows for lower deposition temperatures compared to other CVD techniques, often in the range of 250-350°C.
-
Stabilize the chamber pressure, which can range from the millitorr range up to a few Torr[9].
-
Apply RF power to the electrode to generate plasma, which energizes the precursor gases and facilitates the chemical reaction on the substrate surface[9].
-
-
Deposition: The deposition time will determine the final film thickness. The deposition rate is a calibrated parameter for each specific system and recipe[9].
-
Post-Deposition: After the desired thickness is achieved, turn off the RF power and gas flow. Allow the substrate to cool down under vacuum before venting the chamber with an inert gas like nitrogen.
Thermal Evaporation of Germanium Oxide (GeO₂)
-
Source Material and Substrate Preparation: Place high-purity germanium dioxide granules or powder into a suitable evaporation source, such as a tungsten boat. Prepare the substrate by cleaning it to ensure good film adhesion.
-
Chamber Setup: Mount the substrate in a holder at a specified distance from the source. Evacuate the chamber to a high vacuum, typically 10⁻⁶ Torr or lower, to minimize contamination[10].
-
Deposition Process:
-
Gradually increase the current to the evaporation source to heat the GeO₂.
-
The GeO₂ will sublimate and deposit onto the cooler substrate. The substrate can be heated to control the film's crystallinity. For instance, deposition at 150°C can result in amorphous films, which can be crystallized by post-deposition annealing at temperatures like 800°C[5].
-
Monitor the film thickness during deposition using a quartz crystal microbalance.
-
-
Cooling and Venting: After reaching the desired thickness, stop the heating of the source and allow the system to cool down before venting to atmospheric pressure.
Characterization Techniques
-
Atomic Force Microscopy (AFM) and Nanoindentation: AFM is used to characterize the surface topography and roughness of the deposited films. Nanoindentation, often performed with an AFM, measures mechanical properties like hardness and Young's modulus by pressing a sharp indenter into the film and recording the force-displacement curve[11][12].
-
Hall Effect Measurement: This technique is crucial for determining the electrical properties of semiconductor films, including carrier concentration, mobility, and resistivity. It involves applying a magnetic field perpendicular to a current-carrying sample and measuring the resulting transverse (Hall) voltage[13].
-
UV-Vis Spectroscopy: This method is used to determine the optical properties of the films, such as transmittance, absorbance, and the optical bandgap. By measuring the amount of light that passes through or is absorbed by the film at different wavelengths, key optical parameters can be calculated[14][15].
Visualizing Experimental and Logical Workflows
To further aid in the understanding of the processes involved in comparing germanium compound films and selecting the appropriate material, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www1.lnl.infn.it [www1.lnl.infn.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Optical Properties of GeO2 Thin Films Prepared by ...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. An Overview of Germanium Waferâs Thermal Properties [waferworld.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate germanium? | Enabling Technology for a Better World [lesker.com]
- 11. What is the difference between AFM and nanoindentation |MechanicalTest [micromaterials.co.uk]
- 12. Nanoindentation | Park Systems [parksystems.com]
- 13. tek.com [tek.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Di-n-butyldiacetoxygermane
For Immediate Reference: Essential Safety and Handling Protocols for Di-n-butyldiacetoxygermane
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory when this compound is in use.
Primary Protection:
-
Gloves: Nitrile rubber gloves are recommended for splash contact. A glove thickness of at least 0.11 mm is advised, with a breakthrough time of approximately 60 minutes. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are required.
-
Lab Coat: A flame-retardant and antistatic protective lab coat should be worn to protect against splashes and spills.
Secondary Protection:
-
Face Shield: When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.
-
Respiratory Protection: If vapors or aerosols are likely to be generated, a respirator is required. All respirator use must comply with a formal respiratory protection program, including fit testing and training.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid inhalation of the substance as a vapor or aerosol.
-
Prevent contact with skin and eyes.
2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep the container locked up or in an area accessible only to qualified or authorized personnel.
-
Store away from heat and sources of ignition.
3. In Case of Exposure:
-
After inhalation: Move to fresh air and seek medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
After eye contact: Rinse out with plenty of water and consult an ophthalmologist.
-
If swallowed: Make the victim drink water (two glasses at most) and consult a physician.
4. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not let the product enter drains.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point | -35 °C / -31 °F | |
| Boiling Point | 340 °C / 644 °F | |
| Flash Point | 186.5 °C / 367.7 °F (open cup) | |
| Density | 1.043 g/cm³ at 25 °C / 77 °F | |
| Vapor Pressure | < 0.1 hPa at 20 °C / 68 °F | |
| Relative Vapor Density | 9.58 | [1] |
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
